(3S)-3-Methyl-1,4-dioxane-2,5-dione
Description
Overview of Cyclic Ester Chemistry and Polymerization Monomers
Cyclic esters are a significant class of monomers utilized in the synthesis of aliphatic polyesters, a family of polymers that includes materials like polyglycolic acid (PGA) and polycaprolactone. kinampark.com These polymers are of great interest due to their biocompatibility and biodegradability, making them suitable for a wide range of applications, from medical devices to packaging. kinampark.comjetir.org The most common method for synthesizing these polyesters is through ring-opening polymerization (ROP) of cyclic ester monomers. jetir.orgmdpi.com This process is thermodynamically driven by the relief of ring strain and allows for the production of high molecular weight polymers, which is often difficult to achieve through direct condensation polymerization. jetir.orgillinois.edu
Lactide, the cyclic diester of lactic acid, is a particularly important monomer in this class. nih.gov It is the precursor to polylactic acid (PLA), a versatile and widely used biodegradable thermoplastic. jetir.orgontosight.ai The synthesis of high-molecular-weight PLA is most effectively achieved through the ROP of lactide. jetir.org This method is preferred over the direct polycondensation of lactic acid, which often results in lower molecular weight polymers due to difficulties in removing water by-products. jetir.org A variety of catalysts, including tin(II) octoate, are employed to facilitate the ROP of cyclic esters, enabling control over the polymerization process and the resulting polymer properties. researchgate.net
Historical Context of Dioxane-2,5-dione Derivatives in Polymer Science
The history of 1,4-dioxane (B91453) derivatives is linked to the development of industrial solvents and polymer precursors. 1,4-dioxane itself was first synthesized in 1863. itrcweb.orgitrcweb.org Its commercial production in the U.S. began on a small scale in 1929 and saw significant increases in the mid-20th century, primarily for its use as a stabilizer for chlorinated solvents like 1,1,1-trichloroethane (B11378) (TCA). itrcweb.orgitrcweb.org
In polymer science, derivatives of 1,4-dioxane-2,5-dione, such as glycolide (B1360168) (the cyclic dimer of glycolic acid) and lactide (the cyclic dimer of lactic acid), became crucial monomers for producing biodegradable polyesters. google.com The polymerization of these functionalized 1,4-dioxane-2,5-diones was initially studied using metallic catalysts, such as stannous octoate, often requiring high reaction temperatures between 120°C and 180°C. google.com The development of these polymerization techniques paved the way for the large-scale production of polymers like polylactic acid (PLA). illinois.edu The ability to create polymers from renewable resources like corn and sugar beets has made these dioxane-dione derivatives, particularly lactide, a cornerstone of the bioplastics industry. illinois.eduwikipedia.org
Unique Position of (3S)-3-Methyl-1,4-dioxane-2,5-dione as a Stereospecific Cyclic Dimer
This compound, also known as L-lactide, holds a unique position due to its stereochemistry. Lactic acid, the precursor to lactide, is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms: L-lactic acid and D-lactic acid. kinampark.comnih.gov Consequently, lactide can exist in three stereoisomeric forms: L-lactide (formed from two L-lactic acid molecules), D-lactide (from two D-lactic acid molecules), and meso-lactide (from one L- and one D-lactic acid molecule). illinois.edunih.gov
The specific stereoisomer used in polymerization significantly impacts the properties of the resulting polylactic acid (PLA). kinampark.com this compound is the L-lactide isomer. The polymerization of optically pure L-lactide yields poly(L-lactic acid) (PLLA), a semi-crystalline polymer with a high melting point and high strength. ontosight.aiwikipedia.org This stereoregularity allows for precise control over the physical and chemical properties of the polymer. ontosight.ai In contrast, polymerization of a racemic mixture of L- and D-lactide produces poly(D,L-lactic acid) (PDLLA), which is amorphous. kinampark.com The ability to control the stereochemistry of the monomer is therefore crucial for tailoring the properties of PLA for specific applications.
Research Landscape and Emerging Trends Pertaining to this compound
Current research on this compound (L-lactide) is focused on several key areas aimed at improving the efficiency of its production and the properties of the resulting polymers. A significant trend is the development of more efficient and environmentally friendly catalytic systems for its synthesis and polymerization. This includes the use of metal-free organic catalysts and novel nanocomposite catalysts to achieve high yields and rapid reaction times. google.comacs.org For instance, a continuous process using a SnO₂–SiO₂ nanocomposite catalyst has been shown to achieve a 94% lactide yield with a very short reaction time. acs.org
Another area of active research is the synthesis of functionalized polylactides by polymerizing derivatives of 1,4-dioxane-2,5-dione. acs.orgsigmaaldrich.com For example, the ring-opening polymerization of 3-methyl-6-propargyl-1,4-dioxane-2,5-dione yields a polylactide with a pendant alkyne group, which can be further modified to create graft copolymers or other functional materials. sigmaaldrich.com There is also ongoing investigation into the mechanisms of ring-opening polymerization at different temperatures and with various catalysts to gain better control over the polymer's molecular weight and structure. rsc.org Furthermore, the development of stereoselective catalysts that can polymerize specific lactide isomers is a key goal, as this allows for the production of PLA with tailored microstructures and properties. illinois.edu
Scope and Objectives of Research on this compound
The primary objectives of research on this compound (L-lactide) are centered on optimizing its synthesis, understanding its polymerization behavior, and expanding the applications of the resulting polylactide (PLLA). A major goal is to develop cost-effective and sustainable production methods for high-purity L-lactide. nih.gov This involves exploring new catalysts that can operate under milder conditions and minimize racemization, ensuring high optical purity of the monomer. nih.govmdpi.com
A second key objective is to achieve precise control over the ring-opening polymerization of L-lactide to produce PLLA with specific molecular weights, narrow polydispersity, and well-defined stereostructures. rsc.orgnih.gov This includes investigating the kinetics and mechanisms of polymerization with different initiators and catalysts. rsc.orgrsc.org The ability to tailor the properties of PLLA, such as its crystallinity, melting point, and mechanical strength, is crucial for its use in demanding applications. ontosight.aiwikipedia.org
Finally, a significant portion of research is dedicated to the development of novel polylactide-based materials through the copolymerization of L-lactide with other monomers or the use of functionalized lactide derivatives. acs.org This allows for the creation of polymers with enhanced properties, such as improved toughness, controlled degradability, and specific functionalities for applications in fields like biomedical engineering and advanced materials. acs.orgrtprototype.com
Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound (L-Lactide) | 4511-42-6 | C6H8O4 | 144.13 | 92-94 sigmaaldrich.com |
| 3-Methyl-1,4-dioxane-2,5-dione (B3053980) | 57321-93-4 biosynth.com | C5H6O4 biosynth.com | 130.1 biosynth.com | N/A |
| 3,6-Dimethyl-1,4-dioxane-2,5-dione (B1217422) (rac-Lactide) | 95-96-5 sigmaaldrich.com | C6H8O4 sigmaaldrich.com | 144.13 sigmaaldrich.com | 116-119 sigmaaldrich.com |
| 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel- (meso-Lactide) | 33135-50-1 | C6H8O4 nih.gov | 144.12 nih.gov | 45-50 |
Properties of Polylactic Acid (PLA)
| Property | Value |
| Density | 1.25 - 1.28 g/cm³ plamfg.com |
| Melting Point | ~176 °C plamfg.com |
| Glass Transition Temperature (Tg) | 60 - 65 °C wikipedia.org |
| Young's Modulus | 2.7 - 16 GPa wikipedia.org |
| Intrinsic Viscosity (IV) | 0.2 - 8 dL/g plamfg.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
57377-80-7 |
|---|---|
Molecular Formula |
C5H6O4 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
(3S)-3-methyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C5H6O4/c1-3-5(7)8-2-4(6)9-3/h3H,2H2,1H3/t3-/m0/s1 |
InChI Key |
MVXNGTMKSZHHCO-VKHMYHEASA-N |
Isomeric SMILES |
C[C@H]1C(=O)OCC(=O)O1 |
Canonical SMILES |
CC1C(=O)OCC(=O)O1 |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations of 3s 3 Methyl 1,4 Dioxane 2,5 Dione
Systematic Nomenclature and Structural Representation
(3S)-3-Methyl-1,4-dioxane-2,5-dione is known by several synonyms, including L-lactide when referring to the (3S,6S) stereoisomer. sigmaaldrich.comnist.gov Its systematic IUPAC name is this compound. nih.gov The chemical formula is C₅H₆O₄, and its structure consists of a six-membered ring containing two oxygen atoms (a dioxane) and two ketone functional groups (a dione), with a methyl group at the third position. nih.govuni.lu
The structure is a cyclic ester, specifically a dilactone, formed from the dimerization of lactic acid. The designation "(3S)" indicates the stereochemical configuration at the chiral center, which is the carbon atom at the third position of the ring, bonded to the methyl group.
| Identifier | Value |
| IUPAC Name | This compound nih.gov |
| CAS Number | 57321-93-4 nih.gov |
| Molecular Formula | C₅H₆O₄ nih.gov |
| Molecular Weight | 130.10 g/mol nih.govchemscene.com |
| SMILES | CC1C(=O)OCC(=O)O1 nih.gov |
| InChI | InChI=1S/C5H6O4/c1-3-5(7)8-2-4(6)9-3/h3H,2H2,1H3 nih.gov |
| InChIKey | MVXNGTMKSZHHCO-UHFFFAOYSA-N nih.gov |
Chirality and Stereoisomeric Forms of Monosubstituted Dioxane-2,5-diones
The presence of a single stereocenter at the C3 position in 3-methyl-1,4-dioxane-2,5-dione (B3053980) gives rise to two enantiomers: this compound and (3R)-3-methyl-1,4-dioxane-2,5-dione. These are non-superimposable mirror images of each other.
When considering the broader class of monosubstituted dioxane-2,5-diones, the introduction of a substituent on the ring creates a chiral center, leading to the existence of stereoisomers. mathnet.ru The specific spatial arrangement of the substituent defines the molecule's absolute configuration, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules.
In the context of lactide, which is 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422), there are three stereoisomers: L-lactide ((3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione), D-lactide ((3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione), and meso-lactide ((3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione). sigmaaldrich.comnist.govnih.govnih.gov A racemic mixture of L- and D-lactide is referred to as rac-lactide. nih.gov
Implications of (3S) Stereochemistry on Molecular Conformation and Reactivity
The (3S) stereochemistry dictates a specific three-dimensional arrangement of the methyl group, which in turn influences the conformation of the dioxane-2,5-dione ring. Like cyclohexane, 1,3-dioxane (B1201747) rings, a related class of compounds, preferentially adopt a chair-like conformation to minimize steric strain. thieme-connect.de In this conformation, substituents can occupy either axial or equatorial positions. The presence and orientation of the methyl group in this compound will affect the ring's puckering and the relative energies of different conformations.
This conformational preference has a direct impact on the molecule's reactivity. For instance, in ring-opening polymerization, a common reaction for this class of compounds, the accessibility of the ester groups to an incoming catalyst or initiator is influenced by the ring's conformation. The stereochemistry of the monomer plays a crucial role in determining the stereostructure and, consequently, the properties of the resulting polymer. For example, the polymerization of enantiomerically pure L-lactide or D-lactide leads to the formation of isotactic polylactic acid (PLA), which is a semi-crystalline material. nih.govnih.gov In contrast, the polymerization of meso-lactide can result in syndiotactic or heterotactic PLA, which have different physical properties. nih.govfigshare.com The stereochemical composition of the polymer chain, influenced by the starting lactide isomers, affects the material's crystallinity, melting point, and degradation behavior. nih.gov
Stereochemical Stability and Epimerization Pathways of this compound
The stereochemical stability of this compound is a critical factor, particularly in processes like polymerization where high temperatures and catalysts are often employed. Epimerization, the change in configuration at one of several stereocenters in a molecule, can occur under certain conditions. For lactide, racemization can occur during the depolymerization and repolymerization processes used for the sustainable management of polylactic acid (PLA). psu.eduresearchgate.net
This racemization can lead to the formation of meso-lactide from L- or D-lactide, which in turn affects the properties of the resulting polymer. acs.org The presence of even small amounts of meso-lactide can disrupt the crystalline structure of isotactic PLA, leading to a decrease in its melting point and thermal stability. researchgate.net The mechanism of epimerization can involve enolization of the ester carbonyl groups, which can be promoted by heat or the presence of acidic or basic catalysts.
Analytical Discrimination of Stereoisomers (Methodological Focus)
Distinguishing between the stereoisomers of 3-methyl-1,4-dioxane-2,5-dione and related compounds is essential for quality control and for understanding structure-property relationships. Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a powerful method for separating stereoisomers. Chiral stationary phases (CSPs) are specifically designed to interact differently with enantiomers, allowing for their separation. researchgate.netnih.gov For instance, CSPs based on lactide derivatives have been developed for the chiral resolution of various compounds. researchgate.netnih.gov Furthermore, HPLC methods have been developed to separate polylactic acid based on its stereochemical composition, enabling the detection of trace amounts of meso-lactide. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is another invaluable tool. While enantiomers are indistinguishable in a standard NMR spectrum, the use of chiral derivatizing agents can convert them into diastereomers, which have distinct NMR signals. jeol.com This allows for the quantification of the enantiomeric ratio. jeol.com For polylactides, ¹H NMR can be used to determine the composition of D-lactide and meso-lactide impurities by analyzing the stereosequence information in the spectrum. nih.gov Advanced NMR techniques, such as homonuclear decoupling, can be used to simplify complex spectra and improve the resolution of signals from different stereosequences. nih.gov
Gas Chromatography (GC) , often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is also used, particularly for analyzing the lactide composition in PLA after pyrolysis. acs.org
Other Techniques:
Differential Scanning Calorimetry (DSC) can be used to determine the melting points of different stereoisomers and to study the crystallinity of polymers derived from them. psu.edupsu.edu
Optical Rotation measurements can distinguish between enantiomers, as they rotate plane-polarized light in opposite directions. psu.edu
| Method | Principle | Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase. researchgate.netnih.gov | Separation of enantiomers of 3-methyl-1,4-dioxane-2,5-dione and analysis of stereochemical purity of polylactides. nih.govacs.org |
| NMR Spectroscopy | Formation of diastereomers with distinct spectra or analysis of stereosequences. jeol.comnih.gov | Quantification of enantiomeric excess and determination of stereocopolymer composition. nih.govnih.gov |
| Gas Chromatography | Separation based on volatility, often after derivatization or pyrolysis. acs.org | Analysis of lactide content in polymers. acs.org |
| Differential Scanning Calorimetry | Measurement of heat flow associated with thermal transitions. psu.edupsu.edu | Determination of melting points and crystallinity of stereoisomers and their polymers. psu.edupsu.edu |
| Optical Rotation | Measurement of the rotation of plane-polarized light. psu.edu | Differentiation of enantiomers based on their optical activity. psu.edu |
Synthetic Pathways and Methodologies for 3s 3 Methyl 1,4 Dioxane 2,5 Dione
Stereoselective Synthesis of (3S)-3-Methyl-1,4-dioxane-2,5-dione
Enantiomeric Excess Control and Validation
The synthesis of the specific (3S) enantiomer of 3-Methyl-1,4-dioxane-2,5-dione (B3053980) requires stringent control over the reaction's stereochemistry. The primary strategy for achieving high enantiomeric excess (e.e.) is through the stereospecific cyclization of a chiral precursor. This typically involves starting with a molecule that already contains the desired (S)-configuration at the carbon that will become the C3 position of the final dioxane-dione ring.
A key synthetic route is the intramolecular cyclization of an α-bromoacyl derivative of (S)-lactic acid. In this method, the inherent chirality of the lactic acid is transferred to the final product. The selection of the starting material is paramount; for instance, beginning with (S)-lactic acid directs the formation toward the (3S) product. Conversely, using a racemic starting material or employing reaction conditions that promote racemization will result in a product with low or no enantiomeric excess.
Validation of Enantiomeric Excess: Once the synthesis is complete, validating the enantiomeric purity is crucial. This is accomplished through established analytical techniques:
Chiral High-Performance Liquid Chromatography (HPLC): This is a principal method for determining the enantiomeric excess of a chiral compound. The sample is passed through a column containing a chiral stationary phase (CSP). The different interactions between the (S) and (R) enantiomers with the CSP cause them to elute at different times, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers, the e.e. can be accurately calculated. mdpi.com
Polarimetry: This technique measures the rotation of plane-polarized light by the chiral sample. A pure enantiomer will rotate light by a specific, known amount under defined conditions (concentration, solvent, temperature). The measured optical rotation of a synthesized sample can be compared to the value for the pure enantiomer to provide an indication of its purity. For the structurally similar compound (3S,6S)-cis-3,6-Dimethyl-1,4-dioxane-2,5-dione (L-Lactide), a specific rotation of [α]20/D −285° (c = 1 in toluene) is a key characterization parameter.
Catalytic Systems for Enhanced Yield and Selectivity in this compound Synthesis
The choice of catalyst is critical for maximizing the yield and selectivity of the desired product while minimizing side reactions and racemization. Catalytic approaches are broadly divided into homogeneous, heterogeneous, and organocatalytic systems.
Homogeneous Catalysts
Homogeneous catalysts are soluble in the reaction medium. In the context of dioxane-dione synthesis, these are often employed in liquid-phase reactions, such as the thermolysis of α-hydroxy acid oligomers. Metal salts, for example, can facilitate the depolymerization and cyclization steps. While many specific examples in the literature focus on the synthesis of the related lactides from lactic acid oligomers using tin or zinc compounds (like tin(II) octoate or zinc lactate), the same principles apply to the synthesis of unsymmetrically substituted dioxane-diones. These catalysts function by activating the ester or hydroxyl groups, promoting the intramolecular cyclization required to form the six-membered ring.
Heterogeneous Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in separation and reusability. A significant advancement in the synthesis of 1,4-dioxane-2,5-diones is the development of vapor-phase pyrolysis over a fixed-bed catalyst. sigmaaldrich.com In this process, a precursor like an ester of an α-hydroxy acid dimer is vaporized and passed through a heated tube packed with a catalyst. sigmaaldrich.com This method avoids the high temperatures and prolonged reaction times of liquid-phase thermolysis, which often lead to tar formation and lower yields. sigmaaldrich.com
The selection of the catalyst and reaction temperature is crucial for optimizing the conversion of the starting material and the selectivity for the desired cyclic product.
Table 1: Effect of Catalyst and Temperature on the Pyrolysis of 2-Methoxy-2-oxoethyl Lactate
Data adapted from U.S. Patent 5,326,887. sigmaaldrich.com The data demonstrates how catalyst choice and temperature directly impact the efficiency of the vapor-phase synthesis.
Organocatalytic Approaches
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of cyclic esters (lactones), acid and base catalysis is a fundamental approach. The intramolecular cyclization of a hydroxy acid, the conceptual basis for forming the dioxane-dione ring from a linear precursor, can be catalyzed by both acids and bases. youtube.com
In the context of forming this compound, an organocatalyst could be used to facilitate the ring-closing step. For instance, a reaction of dilute O-(chloroacetyl)lactic acid with a weak organic base has been reported to produce 3-methyl-1,4-dioxane-2,5-dione in high yields. sigmaaldrich.com Common organocatalysts for such transformations include tertiary amines (e.g., triethylamine) or bifunctional catalysts like amino acids (e.g., L-proline), which can activate both nucleophilic and electrophilic partners in a reaction. wordpress.com
Reaction Optimization and Process Intensification for this compound Production
Optimizing reaction conditions is essential for developing a commercially viable synthesis. Key parameters include temperature, pressure, reaction time, and reactant concentration. For instance, in the synthesis from O-(chloroacetyl)lactic acid, using dilute conditions (e.g., 2% w/v in dimethylformamide) was found to increase the yield to as high as 87%, as higher concentrations can favor intermolecular polymerization over the desired intramolecular cyclization. sigmaaldrich.com
Process intensification aims to develop more efficient, safer, and more environmentally benign manufacturing processes. The shift from traditional liquid-phase thermolysis to a continuous vapor-phase synthesis over a fixed-bed catalyst is a prime example of process intensification. sigmaaldrich.com
Traditional Method: Liquid-phase thermolysis of oligomers requires high temperatures (around 250 °C) and often results in significant tar formation, slow production rates, and low yields. sigmaaldrich.com
Intensified Process: The vapor-phase catalytic method allows the reaction to proceed at controlled temperatures (e.g., 250-350 °C) in a continuous flow system. sigmaaldrich.com The product is continuously removed from the reaction zone, which minimizes degradation and side reactions, leading to higher purity and yield. sigmaaldrich.com This approach also offers better control over reaction parameters and higher throughput.
Purification and Isolation Methodologies for High-Purity this compound
After synthesis, the crude product contains unreacted starting materials, catalysts, and byproducts. Achieving high purity is essential, particularly for applications like polymerization where impurities can affect the final polymer's properties.
Crystallization: This is the most common method for purifying the final product. In the vapor-phase synthesis, the effluent is collected in a cold trap, often containing a solvent like tetrahydrofuran. sigmaaldrich.com After removal of the solvent, the crude solid can be recrystallized. Anhydrous isopropanol (B130326) has been shown to be an effective solvent for obtaining highly pure crystals of substituted 1,4-dioxane-2,5-diones. sigmaaldrich.com
Sublimation: Fractional vacuum sublimation is another effective technique for purification. This method is particularly useful for separating the desired product from non-volatile impurities. It involves heating the crude material under a high vacuum, causing the product to vaporize and then condense as a pure solid on a cooled surface. sigmaaldrich.com
Chromatography: High-performance liquid chromatography (HPLC) can be used not only for analysis but also for preparative separation. sielc.com This technique allows for the isolation of the target compound from closely related impurities, yielding a very high-purity product, although it is often more suitable for smaller-scale purifications. sielc.com
Table of Mentioned Compounds
Mechanistic Investigations of 3s 3 Methyl 1,4 Dioxane 2,5 Dione Formation and Reactivity
Elucidation of Cyclization Reaction Mechanisms
The formation of (3S)-3-Methyl-1,4-dioxane-2,5-dione, like other lactides, is not a direct condensation of its constituent hydroxy acids (lactic acid and glycolic acid). Instead, it is primarily achieved through the catalyzed depolymerization of a low molecular weight prepolymer, or oligomer, of these acids. nih.govsemanticscholar.org This process is an intramolecular transesterification reaction, commonly referred to as a "back-biting" reaction, where the polymer chain folds back on itself to form the stable six-membered ring. nih.govresearchgate.net
The cyclization mechanism for lactide formation is best described as a stepwise reaction . A stepwise reaction proceeds through one or more intermediates and multiple transition states. quora.comyoutube.com In contrast, a concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. quora.com
The back-biting mechanism for the formation of this compound involves distinct steps:
Activation: A catalyst, typically a metal compound such as those based on tin, coordinates to and activates a carbonyl oxygen within the oligomer chain. acs.orgresearchgate.net This coordination increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The terminal hydroxyl group of the same oligomer chain then acts as a nucleophile, attacking the activated carbonyl carbon. acs.orgresearchgate.net
Ring Closure and Chain Scission: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, cleaving the ester bond and releasing the cyclic dimer, this compound.
This multi-step sequence, involving distinct activation and nucleophilic attack stages with the formation of an intermediate complex, clearly distinguishes it from a concerted pathway. youtube.comacs.org
The primary and most critical intermediate in the synthesis of this compound is the linear oligo(lactic acid-co-glycolic acid) prepolymer. The characteristics of this oligomer profoundly influence the efficiency of the cyclization reaction.
Terminal Hydroxyl Groups: The back-biting reaction is initiated by the terminal hydroxyl group of the oligomer chain. Research has shown that increasing the concentration of these terminal hydroxyl groups can accelerate the rate of lactide formation. acs.org This is because the terminal hydroxyl group acts as the internal nucleophile necessary for ring closure. acs.orgresearchgate.net
Catalyst-Oligomer Complex: The catalyst forms an intermediate complex with the oligomer chain, which is essential for the reaction to proceed at a practical rate. The most accepted mechanism for tin-catalyzed reactions is the coordination-insertion mechanism, where the catalyst activates the ester linkage, facilitating the subsequent ring-closing nucleophilic attack. researchgate.netillinois.edu
Kinetic Studies of this compound Synthesis
Kinetic studies are vital for optimizing reaction conditions to maximize yield and purity. The rate of synthesis is highly sensitive to several factors, including temperature, pressure, catalyst type and concentration, and the solvent used.
The rate of formation of lactides is a complex function of multiple variables. The depolymerization of the prepolymer is a reversible reaction, and pushing the equilibrium towards the cyclic dimer requires careful control of the reaction environment.
Effect of Temperature: The reaction rate increases significantly with higher temperatures. researchgate.netresearchgate.net This is due to the endothermic nature of the depolymerization reaction. acs.org
Effect of Pressure: The synthesis is favored at low pressures (vacuum conditions). nih.gov Reduced pressure helps in the continuous removal of the formed lactide from the reaction mixture via distillation. This prevents the reverse reaction (ring-opening polymerization) and shifts the equilibrium towards the product side. nih.gov
Effect of Catalyst: The concentration and type of catalyst have a pronounced effect on the reaction rate. researchgate.netaip.org For instance, tin-based catalysts like tin(II) octoate or tin(II) chloride are highly effective. nih.govresearchgate.net The rate generally increases with catalyst concentration, although an optimal concentration often exists beyond which little to no further rate enhancement is observed. researchgate.net
Table 1: Factors Influencing Lactide Production Rate
| Parameter | Effect on Rate | Reference |
|---|---|---|
| Temperature | Rate increases with increasing temperature. | nih.govresearchgate.netresearchgate.net |
| Pressure | Rate increases with decreasing pressure. | nih.govresearchgate.net |
| Catalyst Concentration | Rate increases with catalyst concentration up to an optimum level. | researchgate.netaip.org |
| Prepolymer Molecular Weight | Optimal yield achieved with oligomer Mw of 600-800 g/mol. | acs.org |
The activation energy (Ea) is the minimum energy required to initiate the reaction. While specific data for this compound is scarce, values from related systems provide valuable insight. Most available data pertains to the reverse reaction, ring-opening polymerization (ROP), but some studies have determined the Ea for the depolymerization (formation) reaction.
The activation energy for the depolymerization of polylactic acid (PLLA) to lactide has been determined to be 129.4 kJ/mol . researchgate.net Other analyses of the thermal degradation of PLA, which involves depolymerization, report activation energies in the range of 100 to 200 kJ/mol . nih.gov The variation in activation energy with the extent of polymer conversion suggests a complex, multi-step degradation process. nih.gov For comparison, the activation energy for the forward ROP of L-lactide has been reported in various studies to be between 58.0 and 91.1 kJ/mol. atlantis-press.com
Table 2: Reported Activation Energies for Lactide Reactions
| Reaction | System | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Depolymerization (Formation) | PLLA to L-Lactide | 129.4 | researchgate.net |
| Thermal Degradation | PLA | 100 - 200 | nih.gov |
| Ring-Opening Polymerization | L-Lactide | 58.0 | atlantis-press.com |
| Ring-Opening Polymerization | L-Lactide | 91.1 | atlantis-press.com |
| Ring-Opening Polymerization (Theoretical) | L-Lactide | ~86.2 (20.6 kcal/mol) | researchgate.net |
Both solvent and temperature are critical parameters that must be carefully balanced to achieve efficient synthesis and high purity of the final product.
Temperature: As established, higher temperatures accelerate the reaction. However, excessively high temperatures (>220 °C) can be detrimental, leading to undesirable side reactions such as racemization, which compromises the stereochemical purity of the lactide, and thermal degradation into other impurities. nih.govresearchgate.net The selection of an optimal temperature is therefore a trade-off between achieving a high reaction rate and maintaining product purity and yield. acs.org
Solvent: While the reaction can be performed without a solvent (in the melt), solvents play several important roles. In the initial step of forming the prepolymer, an azeotropic solvent like toluene (B28343) can be used to effectively remove water, driving the polycondensation equilibrium forward. chalmers.se During the cyclization step, the presence of a solvent can alter the thermodynamics of the monomer-polymer equilibrium. nih.gov By using a solvent, it is possible to lower the ceiling temperature (the temperature above which polymerization is thermodynamically unfavorable), which may allow the depolymerization to occur at lower temperatures, thereby suppressing side reactions. nih.gov Finally, solvents are crucial in the purification stage. The crude lactide is often purified by recrystallization from solvents such as ethyl acetate (B1210297) or butyl acetate to remove unreacted oligomers and other impurities. mdpi.com
Conformational Analysis of this compound
The three-dimensional structure of this compound dictates its physical and chemical properties. Conformational analysis provides insight into the most stable arrangements of the atoms in the molecule and the energy barriers between them.
The 1,4-dioxane-2,5-dione ring is not planar and adopts a puckered conformation to minimize steric and torsional strain. For the related compound, 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422) (lactide), X-ray crystallography has shown that the cyclic group exists in an irregular skew boat conformation. researchgate.net This puckering helps to relieve the inherent angle strain in the six-membered ring. The ring-opening polymerization of such lactones is thermodynamically driven in part by the relief of this ring strain. illinois.edu
Quantum chemical calculations are employed to determine the most stable conformations of molecules like this compound. These calculations minimize the potential energy of the molecule with respect to its geometry. For 4-methyl-1,3-dioxane, the potential energy surface shows a principal minimum corresponding to the equatorial chair conformer, with local minima for the axial chair and various flexible forms. researchgate.netosi.lv
For this compound, the chair-like conformation with the methyl group in an equatorial position is expected to be the most stable. However, boat and twist conformations are also possible and may be populated at elevated temperatures or in solution. The relative energies of these conformers determine the conformational equilibrium. Density functional theory (DFT) calculations have been used to study the energetics of similar molecules, confirming the stability of certain stereoisomers. researchgate.net The stability of different conformers is crucial as it can influence the stereoselectivity of polymerization reactions.
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of cyclic molecules like this compound. These simulations model the motion of atoms over time, offering insights into conformational transitions and ring flexibility. MD simulations have been used to develop force fields specifically for polylactide, the polymer derived from the related lactide monomer. nih.gov These simulations often include residual lactide monomers to accurately model real polymer samples. nih.gov
Dynamic Monte Carlo simulations have also been applied to model the ring-opening polymerization of l,l-lactide, providing a computational approach to understanding the polymerization kinetics. researchgate.net Such simulations can reveal the pathways of conformational isomerization and the flexibility of the ring system, which are important for understanding its reactivity in polymerization processes.
Reactivity Profiling and Potential Derivatization Pathways for this compound
The reactivity of this compound is dominated by the two ester linkages within the six-membered ring. These sites are susceptible to nucleophilic attack, leading to ring-opening reactions.
This compound is a key monomer for ring-opening polymerization (ROP), a process that yields high molecular weight biodegradable polyesters. illinois.edunih.gov The susceptibility of the ring to open is influenced by factors such as monomer purity, catalyst type, temperature, and pressure. nih.govutwente.nl The ROP is an equilibrium reaction, and the presence of impurities like water can lead to hydrolysis of the ester bonds, limiting the final polymer molecular weight. illinois.edu
The ring-opening can be initiated by various catalysts, including organometallic compounds and organic catalysts. researchgate.netresearchgate.net Studies on the related monomer, lactide, have shown that catalysts can exhibit stereoselectivity, preferentially polymerizing one enantiomer over another. illinois.edu The ring-opening of dissymmetrically substituted 1,4-dioxane-2,5-diones can occur at either of the two endocyclic ester groups, and the regioselectivity depends on the nature of the substituents. researchgate.netresearchgate.net For a derivative of glutamic acid, it was found that ring-opening occurred almost indifferently on either ester group. researchgate.net DFT studies on the ring-opening of lactide on a platinum surface indicate a very small energy barrier, suggesting that the reaction can occur at low temperatures. nih.gov
The methyl group at the 3-position of this compound plays a significant role in its reactivity. Substituents on the 1,4-dioxane-2,5-dione ring can influence both the rate of polymerization and the properties of the resulting polymer. The bulkiness of the substituent can affect the regioselectivity of the ring-opening reaction. researchgate.net For instance, in a comparative study of several substituted 1,4-dioxan-2,5-diones, the regioselectivity of methanolysis was found to be dependent on the steric bulk of the substituents. researchgate.net
Furthermore, the electronic nature of the substituent can also modulate the reactivity of the ester groups. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease reactivity. In the case of (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione, the pendant functional group was found not to interfere with polymerization and the monomer was slightly more reactive than lactide. researchgate.net The ability to introduce various substituents allows for the synthesis of functional polyesters with tailored properties.
Table of Compounds
| Compound Name | Synonym(s) | CAS Number | Molecular Formula |
|---|---|---|---|
| This compound | - | 57321-93-4 | C5H6O4nih.gov |
| 3,6-dimethyl-1,4-dioxane-2,5-dione | Lactide | 95-96-5 | C6H8O4nih.gov |
| 1,3-dioxane (B1201747) | m-Dioxane | 505-22-6 | C4H8O2 |
| 4-methyl-1,3-dioxane | - | 1120-97-4 | C5H10O2researchgate.net |
| (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | BED | - | C14H15NO6researchgate.net |
| Polylactide | Polylactic acid (PLA) | 26100-51-6 | (C3H4O2)n nih.gov |
Polymerization Chemistry of 3s 3 Methyl 1,4 Dioxane 2,5 Dione Via Ring Opening Polymerization Rop
ROP Mechanisms for Cyclic Diesters
The ring-opening polymerization of cyclic diesters like (3S)-3-Methyl-1,4-dioxane-2,5-dione can proceed through several distinct mechanisms, each influenced by the choice of initiator or catalyst. The most common of these are coordination-insertion, anionic, and cationic polymerization.
Coordination-Insertion Polymerization
Coordination-insertion polymerization is a widely utilized method for the ROP of cyclic esters, offering excellent control over the polymer's molecular weight and structure. This mechanism involves a metal-based initiator, typically a metal alkoxide. The process begins with the coordination of the monomer's carbonyl oxygen to the metal center of the initiator. This coordination activates the monomer, making it more susceptible to nucleophilic attack.
The next step is the insertion of the monomer into the metal-alkoxide bond. The alkoxide group of the initiator attacks the carbonyl carbon of the coordinated monomer, leading to the cleavage of the acyl-oxygen bond in the cyclic ester and the formation of a new ester linkage. This regenerates a metal alkoxide at the end of the growing polymer chain, which can then coordinate and react with another monomer molecule, propagating the polymerization. This step-wise addition allows for a high degree of control over the polymerization process.
Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization is initiated by strong nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. The initiator attacks one of the carbonyl carbons of the cyclic diester, leading to the opening of the ring and the formation of an alkoxide propagating species. This anionic chain end then continues to attack subsequent monomer molecules, leading to chain growth.
A challenge in anionic ROP of some cyclic esters is the potential for side reactions, such as transesterification, where the active chain end can attack ester linkages within the same or another polymer chain. This can lead to a broadening of the molecular weight distribution and the formation of cyclic oligomers. However, for certain monomers like 3-methyl-1,4-oxathiane-2,5-diones, anionic polymerization with a thiol initiator and a base catalyst has shown chemoselective cleavage of the thioester bond. researchgate.net
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, such as strong protic acids or Lewis acids. mdpi.commdpi.com The mechanism can proceed through two primary pathways: the active chain end mechanism or the active monomer mechanism. rsc.org
In the active chain end mechanism , the initiator protonates the oxygen atom of the ester group, activating the monomer. The growing polymer chain has a cationic center at its end which then adds to a monomer molecule. mdpi.comrsc.org
The active monomer mechanism is favored under certain conditions and can reduce the occurrence of side reactions like cyclization. rsc.org In this pathway, the monomer is activated by the cationic initiator, and this activated monomer is then attacked by a neutral propagating chain end, typically an alcohol.
It is important to note that CROP of acetals is known to be prone to cyclization of the polymer chains. rsc.org The choice of initiator, co-initiator (activator), and reaction conditions can significantly influence the polymerization kinetics and the final polymer structure. mdpi.com For instance, photochemically generated protonic acids and silylium (B1239981) cations can initiate the CROP of cyclic monomers. mdpi.com
Catalytic Systems for Precision Polymerization of this compound
The precise control over the polymerization of this compound is crucial for tailoring the properties of the resulting polyesters. This is achieved through the use of specific catalytic systems, which can be broadly categorized into metal-based initiators/catalysts and organocatalytic approaches.
Metal-Based Initiators/Catalysts (e.g., Tin, Aluminum, Zinc Complexes)
Metal-based catalysts are highly effective for the ROP of cyclic esters. Complexes of tin, aluminum, and zinc are among the most studied and utilized for this purpose.
Tin-based catalysts , particularly tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), are widely used due to their high activity. However, concerns about the potential toxicity of residual tin in biomedical applications have driven research towards other metal catalysts.
Aluminum complexes , often in the form of aluminum alkoxides, are also efficient catalysts for ROP. They can provide good control over the polymerization, leading to polymers with predictable molecular weights and narrow polydispersities.
Zinc-based catalysts represent a biocompatible alternative to tin-based systems. Various zinc complexes have been developed that demonstrate high activity and stereoselectivity in the ROP of lactides and related cyclic esters.
An efficient approach to creating copolymers of glycolic and lactic acids involves using alkoxy complexes of "biometals" like magnesium, aluminum, and zinc as catalysts for the ring-opening polymerization of 3-methyl-1,4-dioxane-2,5-dione (B3053980) and glycolide (B1360168) as comonomers. researchgate.net
Organocatalytic Approaches for Controlled ROP
In recent years, organocatalysis has emerged as a powerful and versatile alternative to metal-based catalysis for ROP. acs.org These metal-free systems offer advantages such as lower toxicity and greater functional group tolerance. researchgate.netnih.gov
Several classes of organic molecules have been successfully employed as catalysts for the ROP of cyclic esters, including:
4-Dimethylaminopyridine (DMAP) : A nucleophilic catalyst that has been used for the ROP of functionalized 1,4-dioxane-2,5-diones. researchgate.netresearchgate.net
N-Heterocyclic Carbenes (NHCs) : These are highly active nucleophilic catalysts that have shown great promise in the controlled polymerization of lactide and other cyclic esters. acs.org
Bifunctional Catalysts : Systems that combine a hydrogen-bond donor (like a thiourea (B124793) or urea) with a Brønsted base (like an amine or guanidine) have proven to be highly effective. acs.org For example, the combination of thiourea TU(Cy) and (-)-sparteine (B7772259) has been used to promote the organo-catalyzed ROP of a (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione, yielding polymers with controlled molecular weights and narrow polydispersities under mild conditions. researchgate.netnih.gov These bifunctional systems operate through a cooperative mechanism where the thiourea activates the monomer via hydrogen bonding, while the base activates the initiating alcohol. acs.org
The use of organocatalysts allows for the synthesis of well-defined polymers and copolymers from functionalized monomers that might be challenging to polymerize with metal-based systems. acs.orgresearchgate.netnih.gov
| Catalyst System | Monomer | Initiator | Conditions | Resulting Polymer | Reference |
| 4-Dimethylaminopyridine (DMAP) | (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | n-pentanol | Dichloromethane, 30°C | PolyBED with Mn up to 36,000 g/mol and Mw/Mn < 1.25 | researchgate.netnih.gov |
| Thiourea TU(Cy) / (-)-sparteine | (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | n-pentanol | Dichloromethane, 30°C | PolyBED with controlled molecular weight and narrow polydispersity | researchgate.netnih.gov |
| 4-Dimethylaminopyridine (DMAP) | 3-(2-propynyl)-1,4-dioxane-2,5-dione and L-lactide | Benzyl alcohol | Dichloromethane, 30°C | Alkyne-functionalized copolyesters | researchgate.net |
Ligand Design and Catalyst Tuning for Stereocontrol and Rate Enhancement
A variety of metal complexes based on aluminum, zinc, tin, and other metals have been investigated for lactide ROP. nih.govresearchgate.net Among the most successful ligand frameworks are salen-type ligands, which are tetradentate Schiff bases. nih.gov Aluminum salen [Al(salen)] complexes, in particular, have been extensively studied for their ability to initiate the stereocontrolled polymerization of lactide. nih.gov By modifying the steric and electronic properties of the salen ligand, for instance, through the introduction of different substituents on the phenoxy units or the backbone linker, it is possible to significantly influence the polymerization process. nih.gov Chiral salen complexes have demonstrated high enantiomorphic-site control, selectively polymerizing one enantiomer from a racemic mixture of lactide. nih.govnih.gov
Zinc complexes are also highly promising due to their low toxicity and cost. researchgate.netchemistryviews.org Ligands such as β-diketiminates (BDI) and those based on bis(iminopyridine)binaphthol have been used to create highly active zinc catalysts. researchgate.netchemistryviews.org These catalysts, often in combination with an alcohol co-initiator, can achieve high polymerization rates and good process control, even under industrially relevant conditions like high temperatures and the use of technical-grade monomer. chemistryviews.orgacs.org The coordination geometry and the steric hindrance around the metal center, dictated by the ligand, are key factors in achieving stereochemical control. researchgate.net
The mechanism of stereocontrol can be complex, often involving an interplay between enantiomorphic-site control (where the chirality of the catalyst dictates monomer insertion) and chain-end control (where the chirality of the last inserted monomer unit in the growing polymer chain dictates the next insertion). nih.govbohrium.com Computational studies, such as Density Functional Theory (DFT), have become invaluable tools for understanding these mechanisms and rationally designing new, more efficient, and selective catalysts. nih.govbohrium.com
Kinetic and Thermodynamic Aspects of this compound ROP
The polymerization of L-lactide is a thermodynamically driven process, governed by the relief of ring strain. illinois.edu Understanding the kinetic and thermodynamic parameters is essential for optimizing reaction conditions and controlling the final polymer properties.
Polymerization Rate and Conversion Studies
The rate of L-lactide ROP is influenced by several factors, including temperature, monomer concentration, and the nature and concentration of the catalyst/initiator system. Many studies have shown that the polymerization of L-lactide typically follows first-order kinetics with respect to both the monomer and the catalyst concentration. atlantis-press.com
For instance, using a stannous octoate/triphenylphosphine (Sn(Oct)₂/PPh₃) catalyst system in a tubular static mixing reactor, the polymerization was found to be first-order in both monomer and catalyst. atlantis-press.com The polymerization rate increases with temperature. At 130 °C, with an organocatalyst system of 4-dimethylaminopyridine:methanesulfonic acid (DMAP:MSA), high conversions can be reached, and increasing the temperature to 150 °C or 180 °C further accelerates the reaction. nih.gov The choice of catalyst significantly impacts the rate; for example, certain dinuclear zirconium and zinc complexes have been shown to achieve very high conversion rates (>90%) in short time frames, sometimes within minutes. researchgate.net
Table 1: Selected Polymerization Rate and Conversion Data for L-Lactide ROP
| Catalyst System | Temperature (°C) | Monomer/Catalyst Ratio | Time | Conversion (%) | Source |
|---|---|---|---|---|---|
| Sn(Oct)₂/PPh₃ | 170 | 1000:1 - 2500:1 | Varies | Varies | atlantis-press.com |
| DMAP:MSA (1:2) | 130 | 100 ([L-LA]₀/[BnOH]₀) | 8 h | >95 | nih.gov |
| DMAP:MSA (1:2) | 180 | 100 ([L-LA]₀/[BnOH]₀) | 6 h | High | nih.gov |
| Dinuclear Zirconium Complex | Bulk | >90% in 10 min | >90 | High | researchgate.net |
Equilibrium Polymerization and Ceiling Temperatures
The ring-opening polymerization of L-lactide is a reversible process, meaning that a monomer-polymer equilibrium exists. nih.govresearchgate.net This equilibrium is characterized by an equilibrium monomer concentration ([M]eq), which depends on the thermodynamic parameters of the polymerization, namely the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization. nih.gov
The ceiling temperature (T_c) is a critical concept in this context. It is the temperature above which the polymerization is no longer thermodynamically favorable, and the polymer will start to depolymerize back to the monomer. nih.gov For the bulk polymerization of L-lactide, the ceiling temperature is very high (estimated >300 °C), which is why polymerization is typically carried out at elevated temperatures (e.g., 130-200 °C) to ensure a fast reaction rate while staying below the degradation temperature of the polymer. illinois.edunih.gov
Interestingly, the ceiling temperature can be significantly influenced by the presence of a solvent. nih.gov Solvents that interact strongly with the monomer can lower the effective T_c, a phenomenon that has been exploited for the chemical recycling of PLLA back to L-lactide at moderate temperatures. nih.govresearchgate.net For example, in dimethylformamide (DMF), the T_c of L-lactide was found to be as low as 119 °C. nih.gov
Table 2: Thermodynamic Parameters for L-Lactide Polymerization in Different Solvents
| Solvent | ΔHₚ (kJ/mol) | ΔSₚ (J/mol·K) | T_c (°C) | Source |
|---|---|---|---|---|
| DMF | -16.2 | -41.4 | 119 | nih.govresearchgate.net |
| GVL | -18.7 | -45.5 | 138 | nih.govresearchgate.net |
| DMSO | -19.4 | -47.8 | 132 | researchgate.net |
| PhCl | -23.9 | -38.8 | 343 | nih.govresearchgate.net |
Activation Parameters for Propagation
The activation energy (Eₐ) for the propagation step of polymerization provides insight into the temperature sensitivity of the reaction rate. A lower activation energy implies that less energy is required to overcome the reaction barrier, leading to a faster rate at a given temperature.
Studies have determined the apparent activation energy for L-lactide ROP using various catalyst systems and reaction setups. For the polymerization initiated by Sn(Oct)₂/PPh₃ in a tubular static mixing reactor, the apparent activation energy was calculated to be 58.0 kJ/mol. atlantis-press.com Another study using Sn(Oct)₂ reported an activation energy of propagation of 70.9 ± 1.5 kJ/mol. researchgate.net Using zirconium acetylacetonate, an Eₐ of 44.51 ± 5.35 kJ/mol was determined from DSC experiments. researchgate.net These values can be influenced by the specific catalyst, initiator, and polymerization conditions used. atlantis-press.com
Controlled/Living Polymerization of this compound
Achieving a controlled or "living" polymerization is highly desirable as it allows for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. mdpi.comresearchgate.net In a living polymerization, chain termination and transfer reactions are absent. wiley-vch.de While true living ROP of lactide is rare, many systems exhibit controlled characteristics.
This control is often demonstrated by a linear relationship between the number-average molecular weight (Mₙ) and monomer conversion, as well as the ability to perform successful chain extension experiments to create block copolymers. mdpi.comacs.org Various catalytic systems, including those based on well-defined aluminum, zinc, and organocatalysts, have been shown to provide excellent control over the polymerization of L-lactide. researchgate.netnih.govacs.org For example, lithium chloride (LiCl) activated by an alcohol co-initiator has been shown to be a safer alternative to tin-based catalysts, providing a controlled process with a linear evolution of Mₙ with conversion. acs.org
Achieving Low Dispersity Polymers
A key indicator of a controlled polymerization is a low dispersity (Đ), which is the ratio of the weight-average molecular weight (Mₒ) to the number-average molecular weight (Mₙ) (Đ = Mₒ/Mₙ). nih.gov A value of Đ close to 1.0 indicates a very uniform distribution of polymer chain lengths.
Many modern catalyst systems are capable of producing PLLA with low dispersity values, typically in the range of 1.05 to 1.3. nih.govnih.gov For example, aluminum salen complexes can produce PLA with dispersities as low as 1.05. nih.gov The DMAP:MSA organocatalyst system yields PLLA with Đ values around 1.2. nih.gov The LiCl/EG8 system maintains narrow dispersities (Đ = 1.16–1.27) up to high conversions (80%). acs.org
However, at very high monomer conversions or elevated temperatures, side reactions like intermolecular transesterification can occur, leading to a broadening of the molecular weight distribution and an increase in dispersity. acs.orgrsc.org Careful control of reaction conditions is therefore crucial to maintain low dispersity throughout the polymerization.
Table 3: Examples of Dispersity in L-Lactide Polymerization
| Catalyst System | Conditions | Dispersity (Đ) | Source |
|---|---|---|---|
| (R,R)-Salen-Al complex | rac-lactide | ~1.05 | illinois.edu |
| DMAP:MSA (1:2) | 150-180 °C, bulk | 1.2 | nih.gov |
| LiCl/EG8 | 140 °C, bulk | 1.16-1.27 (up to 80% conv.) | acs.org |
End-Group Control and Functionalization
The nature of the end-groups of a polymer chain is critical as it dictates the polymer's subsequent reactivity, degradation profile, and potential for conjugation to other molecules. In the ROP of L-lactide, end-groups are primarily determined by the initiator and any quenching or capping agents used.
The use of functional initiators is a primary strategy for introducing specific end-groups. Alcohols are common initiators, and by selecting an alcohol with a desired functional group, that group can be installed at the α-chain end. For instance, using an alcohol containing an azide (B81097) or alkyne group allows for subsequent "click" chemistry reactions. core.ac.uk Similarly, initiators bearing protected amines, carboxylic acids, or other reactive moieties can be used to create telechelic polymers with specific functionalities at one end.
Post-polymerization modification is another powerful technique for end-group functionalization. The hydroxyl group at the ω-chain end of PLLA, resulting from initiation with an alcohol, is a versatile handle for further chemical transformations. core.ac.uk Esterification reactions, such as the Steglich esterification, can be employed to introduce a wide variety of functional groups with high efficiency under mild conditions. core.ac.uk For example, an alkyne-containing carboxylic acid can be reacted with the terminal hydroxyl group of PLLA to yield an alkyne-terminated polymer, ready for click conjugation. core.ac.uk Another approach involves converting the terminal hydroxyl group to a more reactive species, like a halide, which can then be substituted with other functionalities, such as azides. core.ac.ukresearchgate.net
More complex architectures can be achieved by combining ROP with other polymerization techniques. For example, a hydroxyl-terminated PLLA can be functionalized with a reversible addition-fragmentation chain-transfer (RAFT) agent, enabling the subsequent growth of a different polymer block, such as polystyrene, to form well-defined block copolymers. core.ac.uk
Copolymerization of this compound with Other Cyclic Monomers
Copolymerization of L-lactide with other cyclic monomers is a powerful strategy to tailor the properties of the resulting material, such as its degradation rate, mechanical properties, and thermal characteristics.
Statistical Copolymerization with Lactide and Glycolide
The statistical copolymerization of L-lactide with glycolide to form poly(lactide-co-glycolide) (PLGA) is of immense importance, particularly in the field of drug delivery. acs.orgnih.gov The ratio of lactide to glycolide in the polymer chain is a key determinant of its properties. The higher reactivity of glycolide compared to lactide presents a challenge in achieving random copolymers, often leading to the formation of block-like structures. rsc.org
To overcome this, strategies such as the controlled addition of the more reactive glycolide monomer to the polymerization mixture have been developed. acs.org This "semibatch" approach allows for the synthesis of PLGA with a more random monomer distribution and narrow polydispersity indices. acs.org The use of specific catalyst systems, such as organophosphazene bases combined with ureas, has also been shown to facilitate the ultrafast and random copolymerization of lactide and glycolide at room temperature. rsc.org The properties of the resulting PLGA, including its degradation rate, can be finely tuned by adjusting the comonomer ratio. researchgate.net
Block Copolymer Synthesis and Architecture Control
Block copolymers containing PLLA segments offer a route to materials with novel phase morphologies and properties. These are typically synthesized by the sequential ring-opening polymerization of different cyclic monomers. nih.govacs.org For example, a well-defined block copolymer of PLLA and poly(ε-caprolactone) (PCL) can be synthesized by first polymerizing one monomer to create a macroinitiator, which is then used to initiate the polymerization of the second monomer. nih.govacs.org
The architecture of these block copolymers can also be controlled. By using multifunctional initiators, star-shaped block copolymers can be synthesized. nih.govacs.org For instance, using a hexafunctional initiator like dipentaerythritol, six-arm star-branched block copolymers of L-lactide and ε-caprolactone have been prepared. nih.govacs.org The order of monomer addition dictates the final structure, with either a crystalline PLLA block or an amorphous PCL block forming the outer segments. nih.govacs.org This architectural control has a significant impact on the material's mechanical properties, with some block copolymers showing improved toughness without sacrificing modulus. nih.govacs.org The combination of ROP with other polymerization methods, like atom transfer radical polymerization (ATRP), also allows for the synthesis of various block copolymer architectures, including linear di- and tri-block copolymers and star-shaped polymers. core.ac.uk
Graft Copolymerization Strategies
Graft copolymers, where polymer chains are attached as side chains to a main polymer backbone, offer another avenue for modifying the properties of PLLA. There are three main strategies for synthesizing graft copolymers: "grafting-from," "grafting-to," and "grafting-through."
In the "grafting-from" approach, a polymer backbone with initiating sites is used to initiate the ROP of L-lactide, growing the PLLA chains from the backbone. The "grafting-to" method involves attaching pre-synthesized PLLA chains to a functionalized polymer backbone. The "grafting-through" technique involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers.
A versatile strategy for creating functional PLLA for grafting applications is the copolymerization of L-lactide with functionalized monomers. For instance, L-lactide can be copolymerized with cyclic monomers bearing pendant reactive groups like allyl, propargyl, or chloro groups. acs.org These pendant groups in the resulting polyester (B1180765) chain can then be used for subsequent modification reactions, such as click chemistry or nucleophilic substitution, to attach other polymer chains or molecules. acs.orgsigmaaldrich.com
Sequence Control and Reactivity Ratios in Copolymerization
The sequence of monomer units in a copolymer chain has a profound impact on its properties, including its degradation behavior. nih.govacs.org Achieving control over the monomer sequence is a significant challenge in copolymerization, especially when the comonomers have different reactivities. The relative reactivity of two monomers in a copolymerization is described by their reactivity ratios (r1 and r2). open.edu
For the copolymerization of glycolide (G) and lactide (L), the reactivity ratios have been determined to be rG = 4.5 ± 0.3 and rL = 0.32 ± 0.01, indicating that a growing chain ending in a glycolide unit prefers to add another glycolide, and a chain ending in a lactide unit also prefers to add a glycolide. acs.org This disparity in reactivity makes it difficult to achieve a random copolymer. acs.org
For the copolymerization of L-lactide (LA) and ε-caprolactone (CL), the reactivity ratios have been reported as rLA = 23 and rCL = 0.22, showing a strong preference for the incorporation of lactide units. researchgate.net In the case of D,L-3-methylglycolide (MG) and D,L-lactide (LA), the reactivity ratios are rMG = 1.71 and rLA = 0.92. researchgate.net
To achieve a more controlled or random sequence, strategies that mitigate the differences in reactivity are employed. One such strategy involves the slow addition of the more reactive monomer to the polymerization reaction, which can lead to a more uniform incorporation of both monomers into the polymer chain. acs.org This approach has been successfully used to synthesize PEG-b-PLGA block copolymers with narrow molecular weight distributions. acs.org
Reactivity Ratios of this compound (M1) with Various Comonomers (M2)
| Comonomer (M2) | r1 (L-lactide) | r2 (Comonomer) | Reference |
|---|---|---|---|
| Glycolide | 0.32 ± 0.01 | 4.5 ± 0.3 | acs.org |
| ε-Caprolactone | 23 | 0.22 | researchgate.net |
| D,L-3-Methylglycolide | 0.92 | 1.71 | researchgate.net |
Degradation and Hydrolysis Mechanisms of 3s 3 Methyl 1,4 Dioxane 2,5 Dione and Its Polymeric Derivatives
Hydrolytic Stability of the (3S)-3-Methyl-1,4-dioxane-2,5-dione Ring
The monomer this compound is susceptible to hydrolysis, a reaction where water molecules cleave the ester bonds within its cyclic structure. nih.govpolylactide.com This process is a key consideration in the synthesis and storage of the monomer, as premature hydrolysis can affect polymerization and the final properties of the resulting polymer.
| pH | Relative Hydrolysis Rate | Primary Mechanism |
| < 3.5 | Increasing | Acid-Catalyzed |
| 3.5 - 4 | Minimum | Uncatalyzed |
| > 4 | Increasing | Alkaline-Catalyzed |
This table illustrates the general trend of lactide hydrolysis rates as a function of pH.
The primary product of the complete hydrolysis of this compound is lactic acid. nih.govacs.org However, the degradation process can also yield linear oligomers of lactic acid as intermediates. ud-machine.com The specific mechanism of ring-opening can vary with pH. Under acidic conditions, hydrolysis tends to proceed through a preferential scission of the end groups, releasing one lactic acid unit at a time. researchgate.net In contrast, base-catalyzed hydrolysis often occurs via a "backbiting" mechanism from the hydroxyl chain end, which can lead to the formation of the cyclic dimer, lactide, which is then further hydrolyzed to lactic acid. researchgate.netuu.nl
Degradation of Polymers Derived from this compound
Polymers derived from this compound, collectively known as polylactic acid (PLA), degrade primarily through hydrolysis of the ester bonds in the polymer backbone. ud-machine.comnih.gov This process leads to a reduction in molecular weight and eventual loss of mechanical integrity. nih.gov The rate and mechanism of this degradation are influenced by a multitude of factors. nih.gov
The degradation of PLA can proceed via two primary mechanisms: bulk erosion and surface erosion. wikipedia.org The dominant mechanism is determined by the relative rates of water diffusion into the polymer matrix and the hydrolysis of the ester bonds. wikipedia.orgcam.ac.uk
Surface Erosion: This mechanism is dominant when the rate of hydrolysis is much faster than the rate of water diffusion. wikipedia.org Degradation is confined to the surface of the polymer, causing the material to gradually thin over time while the core remains relatively intact. wikipedia.org
| Characteristic | Bulk Erosion | Surface Erosion |
| Water Diffusion vs. Hydrolysis Rate | Diffusion > Hydrolysis | Hydrolysis > Diffusion |
| Location of Degradation | Throughout the material | On the exterior surface |
| Change in Dimensions | Minimal initially, then rapid fragmentation | Gradual and continuous thinning |
| Change in Molecular Weight | Decreases throughout the material | Remains high in the core |
| Typical for PLA | Yes | No |
This table provides a comparison of the key characteristics of bulk and surface erosion mechanisms.
The architecture of the PLA polymer plays a crucial role in determining its degradation rate.
Molecular Weight: The molecular weight of PLA has an inverse relationship with its degradation rate, particularly for lower molecular weights. researchgate.netgvpress.com Polymers with lower molecular weight have more chain ends, which can accelerate hydrolysis, and the shorter chains have greater mobility, facilitating the degradation process. researchgate.net However, above a certain molecular weight (e.g., > 8 x 10^4 g/mol ), the influence of molecular weight on the hydrolysis rate may become less significant compared to other factors like crystallinity. researchgate.net
Stereoregularity: The stereochemical composition of PLA, specifically the ratio of L-lactide to D-lactide units, influences its crystallinity and, consequently, its degradation rate. The presence of D-lactide units disrupts the regular chain structure of poly(L-lactic acid) (PLLA), leading to a decrease in crystallinity. tandfonline.com This lower degree of crystallinity in copolymers containing D-lactide results in a faster degradation rate compared to highly crystalline, stereopure PLLA. gelisim.edu.trresearchgate.net Stereocomplexes formed between PLLA and poly(D-lactic acid) (PDLA) can exhibit higher resistance to hydrolysis due to their unique and highly ordered crystalline structure. nih.gov
| Polymer Characteristic | Effect on Degradation Rate | Rationale |
| High Crystallinity | Decreases | Water diffusion and hydrolysis are hindered in ordered crystalline regions. tandfonline.com |
| Low Molecular Weight | Increases | More chain ends and higher chain mobility facilitate hydrolysis. researchgate.net |
| Presence of D-lactide (in PLLA) | Increases | Disrupts chain regularity, leading to lower crystallinity and faster degradation. tandfonline.com |
| Stereocomplex Formation | Decreases | Forms a highly ordered crystalline structure that is more resistant to hydrolysis. nih.gov |
This table summarizes the influence of key polymer architectural features on the degradation rate of PLA.
A key feature of PLA degradation is the phenomenon of autocatalysis. mdpi.comnih.gov The hydrolysis of the ester bonds generates carboxylic acid end groups. mdpi.com These acidic end groups can then catalyze the further hydrolysis of other ester linkages within the polymer chain. mdpi.comepa.gov This creates a positive feedback loop, where the degradation products accelerate the degradation process itself. mdpi.com This autocatalytic effect is particularly pronounced in bulk erosion, where the acidic byproducts can become trapped within the polymer matrix, leading to a localized decrease in pH and a significant acceleration of hydrolysis from the inside out. mdpi.comresearchgate.net The pKa of the carboxylic acid end groups of PLA and its oligomers is relatively low (around 3), making them effective catalysts for this process. mdpi.com
Enzymatic Degradation of this compound Polymers
While PLLA can degrade via non-enzymatic hydrolysis, the process is significantly influenced by the presence of specific enzymes. acs.org The enzymatic degradation of PLLA is a surface erosion process, where microorganisms secrete enzymes that break down the polymer. cdnsciencepub.com
Identification of Relevant Enzymes and Their Hydrolytic Action
A variety of enzymes have been identified to have hydrolytic activity against PLLA, with proteases and lipases being the most prominent. cdnsciencepub.comresearchgate.net
Proteinase K: Originally isolated from the fungus Tritirachium album, proteinase K is one of the most effective and widely studied enzymes for PLLA degradation. acs.org It preferentially hydrolyzes PLLA over its D-enantiomer, poly(D-lactic acid) (PDLA). acs.org The effectiveness of proteinase K is attributed to the structural similarity between the L-lactide monomer unit and alanine. acs.org
Pronase and Bromelain: These are other proteases that have demonstrated the ability to degrade PLLA. acs.orgcdnsciencepub.com
Lipases: Certain lipases, such as those from Candida cylindracea, Candida rugosa, and Aspergillus niger, have also been shown to hydrolyze PLLA fibers. nih.gov Lipases, however, often show a preference for degrading PDLA. cdnsciencepub.com
Other Enzymes: Other microbial enzymes like esterases, cutinases, and cellulases have also been implicated in PLA degradation. cdnsciencepub.com
The activity of these enzymes is influenced by factors such as pH and temperature. researchgate.net For instance, alkaline proteases have been found to be more effective in degrading PLA than acidic or neutral proteases. cdnsciencepub.com Optimal conditions for lipase (B570770) activity on PLLA fibers have been identified at specific pH values and temperatures, which vary depending on the microbial source of the lipase. nih.gov
Mechanistic Aspects of Enzyme-Mediated Polymer Breakdown
The enzymatic degradation of PLLA is a multi-step process that begins with the adhesion of microorganisms to the polymer surface, followed by the secretion of depolymerizing enzymes. cdnsciencepub.com
The proposed mechanism for PLLA degradation by proteinase K involves the following key steps: researchgate.net
Activation of the Serine Residue: A key serine residue in the active site of the enzyme is activated.
Ester Bond Cleavage: The activated serine attacks the ester bonds of the PLLA backbone.
Cleavage of PLLA: This leads to the scission of the polymer chain.
Ester Hydrolysis: The resulting smaller fragments are further hydrolyzed.
Recycling of the Catalytic Triad: The enzyme's active site is regenerated to continue the degradation process.
Analysis of Degradation Byproducts and Their Environmental Fate (non-toxicological)
The primary degradation byproducts of PLLA are lactic acid, its oligomers (dimers and trimers), and eventually carbon dioxide and water. acs.orgacs.orgnih.gov The degradation products are generally considered non-toxic and can be metabolized by natural processes. frontiersin.orgacs.org
During hydrolysis, water-soluble oligomers of L-lactide are formed and can be detected in the surrounding medium. acs.org The release of these acidic byproducts, particularly lactic acid, leads to a decrease in the pH of the surrounding environment. acs.org This autocatalytic effect, where the acidic byproducts catalyze further hydrolysis, can accelerate the degradation process. frontiersin.org
The ultimate environmental fate of the degradation products is their entry into the natural carbon cycle. Lactic acid is a naturally occurring molecule that can be readily metabolized by microorganisms. nih.gov In the body, L-lactic acid can be processed through the Cori cycle. frontiersin.org In the environment, it is eventually mineralized to carbon dioxide and water. nih.gov The production of lactic acid from renewable resources like corn or seaweed is considered more environmentally friendly than its fossil-based equivalent, with a significant reduction in environmental burdens. researchgate.netmdpi.com
Design Strategies for Tailoring Degradation Profiles of this compound Polymers
The ability to control the degradation rate of PLLA is crucial for its various applications. Several strategies have been developed to tailor the degradation profiles of PLLA-based materials.
| Strategy | Description | Effect on Degradation |
| Copolymerization | Introducing other monomers like glycolide (B1360168) or caprolactone (B156226) into the PLLA backbone. | Can significantly accelerate degradation. For example, a copolymer with 25% glycolide units degrades much faster than pure PLLA. nih.gov |
| Blending | Mixing PLLA with other polymers, such as more hydrophilic polymers like polyvinyl alcohol or with poly(ε-caprolactone) (PCL). mdpi.comresearchgate.net | Blending with hydrophilic polymers enhances the hydrolysis rate. mdpi.com Blending with PCL can modify toughness and degradation behavior. researchgate.net |
| Plasticization | Adding plasticizers like polyethylene (B3416737) glycol or triethyl citrate. | Can accelerate the biodegradation rate. nih.gov |
| Stereocomplexation | Blending PLLA with its enantiomer, PDLA. | Forms more hydrolytically stable stereocomplex crystals, which can slow down degradation compared to random copolymers. nih.gov |
| Surface Modification | Altering the surface properties of the polymer, for example, by vapor-phase grafting with acrylic acid. | Can lead to faster formation of water-soluble degradation products. mdpi.com |
| Control of Crystallinity | The degree of crystallinity significantly impacts degradation. Amorphous PLLA degrades faster than semi-crystalline PLLA. frontiersin.org | Higher crystallinity generally leads to a slower degradation rate due to the more ordered and less accessible polymer chains. nih.gov |
| Molecular Weight and Architecture | The initial molecular weight and the polymer's architecture (e.g., linear vs. branched) influence degradation. acs.org | Lower molecular weight polymers generally degrade faster. |
| Additives | Incorporating additives like zinc carbonate or inorganic particles. | Zinc carbonate has been found to retard the degradation of some polylactide-co-glycolide (PLG) polymers. nih.gov Certain inorganic particles can accelerate biodegradation. mdpi.com |
By carefully selecting and combining these strategies, the degradation profile of PLLA can be precisely tuned to meet the requirements of specific applications, from medical implants that need to degrade over a set period to packaging materials designed for composting.
Advanced Analytical and Characterization Methodologies for 3s 3 Methyl 1,4 Dioxane 2,5 Dione and Its Polymers
Spectroscopic Techniques for Monomer and Polymer Structure Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of both the (3S)-3-Methyl-1,4-dioxane-2,5-dione monomer and its corresponding polymers. These techniques probe the molecular structure at a fundamental level, providing information on connectivity, stereochemistry, and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) for Microstructure and Sequence Distribution
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed microstructure of polylactides. acs.org Both ¹H and ¹³C NMR are employed to determine the stereosequence distribution, which significantly influences the polymer's physical properties. acs.orgnih.gov
In ¹H NMR, the methine proton resonance is particularly informative. The chemical shift of this proton is sensitive to the stereoconfiguration of neighboring lactic acid units. acs.org To simplify the complex splitting patterns arising from coupling with methyl protons, homonuclear decoupling techniques are often used, causing the methine quartets to collapse into singlets. acs.orgtandfonline.com This allows for clearer resolution and quantification of different stereosequences at the tetrad level (a sequence of four monomer units). nih.govacs.org For instance, the analysis of tetrad intensities can reveal whether the polymerization process favors the formation of isotactic (same stereochemistry) or syndiotactic (alternating stereochemistry) sequences. tandfonline.com Studies have shown that for certain polymerization methods, there is a preference for syndiotactic addition. tandfonline.com
¹³C NMR provides complementary information on the stereosequence, with distinct resonances observed for the carbonyl, methine, and methyl carbons. researchgate.net The carbonyl and methine carbon signals are particularly sensitive to the stereochemical environment and can be used to identify different tetrad sequences. nih.govresearchgate.net While ¹³C NMR is a valuable tool, its lower signal-to-noise ratio compared to ¹H NMR can make quantitative analysis less accurate. tandfonline.com The combination of one- and two-dimensional NMR techniques, sometimes with selective isotopic labeling, has been crucial for the unambiguous assignment of all non-degenerate resonances in both ¹H and ¹³C NMR spectra at the tetrad level. acs.org
The physical properties of polylactic acid (PLA) are heavily influenced by its stereoregularity and the distribution of stereosequences. nih.gov NMR spectroscopy is a primary tool for studying this aspect of the polymer's stereochemistry. nih.gov By analyzing the tetrad intensities, researchers can gain insights into the polymerization mechanism, including the extent of processes like transesterification and racemization. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Polylactide (PLA) in CDCl₃
| Nucleus | Group | Chemical Shift (ppm) | Stereosequence Information |
|---|---|---|---|
| ¹H | Methine (CH) | ~5.1-5.2 | Sensitive to tetrad sequences (e.g., mmm, mmr, rmr). Decoupling from methyl protons simplifies the spectrum. nih.govacs.org |
| ¹H | Methyl (CH₃) | ~1.5-1.6 | Less resolved but can provide complementary information. nih.gov |
| ¹³C | Carbonyl (C=O) | ~169-170 | Sensitive to tetrad sequences. researchgate.net |
| ¹³C | Methine (CH) | ~69 | Sensitive to tetrad sequences. researchgate.net |
| ¹³C | Methyl (CH₃) | ~16-17 | Less sensitive but can show some splitting due to stereochemistry. researchgate.net |
Note: Chemical shifts are approximate and can vary depending on the solvent, temperature, and specific stereosequence.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present and the conformational characteristics of both the lactide monomer and its polymers. researchgate.netnih.gov These techniques are sensitive to the vibrational modes of molecules, which are influenced by bond types, molecular geometry, and intermolecular interactions. nih.gov
For this compound and its polymers, the carbonyl (C=O) stretching region in the FT-IR spectrum is particularly significant. researchgate.net This band, typically appearing around 1750 cm⁻¹, can split into multiple components. researchgate.net This splitting is not attributed to hydrogen bonding but rather to factors like intramolecular carbonyl-carbonyl coupling and dipole-dipole interactions. researchgate.net The analysis of this band splitting can provide insights into the different conformers present in the polymer, such as gt, gg, tt, and tg conformations. researchgate.net
FT-IR spectroscopy is also a facile and rapid method for analyzing the crystallization process and structural variations in polylactide. researchgate.net Changes in the spectra, such as the sharpening of vibrational bands and the appearance of new peaks, can indicate an increase in crystallinity. researchgate.net For example, during crystallization, the broad carbonyl band can resolve into distinct peaks corresponding to ordered crystalline structures. researchgate.net
FT-Raman spectroscopy offers complementary information. While FT-IR is more sensitive to polar functional groups, Raman is often better for analyzing non-polar backbone vibrations. The combination of both techniques provides a more complete picture of the vibrational characteristics of the molecule. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. nih.govresearchgate.netresearchgate.net
Table 2: Key FT-IR Vibrational Bands for Polylactide
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| ~1750-1780 | C=O stretching | Sensitive to conformation, crystallinity, and intermolecular interactions. Splitting of this band indicates different conformers. researchgate.net |
| ~1450 | CH₃ asymmetric bending | Characteristic of the methyl group. |
| ~1380 | CH symmetric bending | Characteristic of the methine group. |
| ~1180, 1080 | C-O-C stretching | Related to the ester linkage in the polymer backbone. |
| ~940-890 | Rocking modes | Can be used to investigate conformational transformations. researchgate.net |
Note: Band positions are approximate and can be influenced by the physical state of the sample and its stereochemistry.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) for Molecular Weight Distribution and Polymer Architecture
Mass spectrometry (MS) techniques are essential for determining the molecular weight and molecular weight distribution of polymers. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are two "soft" ionization techniques that are particularly well-suited for analyzing large, non-volatile polymer molecules without causing significant fragmentation. mdpi.comyoutube.com
MALDI-TOF MS allows for the determination of absolute molecular weights of oligomers, which is an advantage over techniques like gel permeation chromatography that provide relative molecular weights. waters.com In a MALDI-TOF spectrum of a polymer, a series of peaks is observed, with each peak corresponding to a specific oligomer (n-mer) cationized by a metal ion (e.g., Na⁺ or K⁺). researchgate.netresearchgate.net The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. researchgate.net This information can be used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer. sigmaaldrich.com Furthermore, detailed analysis of the mass of the individual oligomer peaks can provide information about the end-groups of the polymer chains. waters.com
ESI-MS is another powerful technique, especially for analyzing water-soluble polymers and for coupling with liquid chromatography (HPLC) for more complex sample analysis. mdpi.comresearchgate.net ESI-MS can be used to study the gas-phase conformations of polylactides. nih.govresearchgate.net Studies have shown that the stereoregularity of PLA influences its conformation in the gas phase, which can be observed as differences in the collision cross-section values of different stereoisomers. nih.govresearchgate.net ESI-MS is also highly effective in identifying and characterizing cyclic oligomers that may be present in PLA materials. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the polymer ions, providing further structural information and confirming the identity of the repeating units and end-groups. mdpi.comnih.gov
Chromatographic Methods for Purity Assessment and Molecular Weight Determination
Chromatographic techniques are fundamental for separating components of a mixture, making them ideal for assessing the purity of the this compound monomer and for determining the molecular weight and oligomeric distribution of its polymers.
Gas Chromatography (GC) for Monomer Purity and Volatile Impurities
Gas Chromatography (GC) is a primary method for determining the purity of the lactide monomer and for quantifying residual monomer in the final polymer. researchgate.netpolymersolutions.com In this technique, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. natureworksllc.com
An internal standard method is often employed for accurate quantitative analysis of residual lactide. researchgate.net This involves dissolving the polymer and a known amount of an internal standard (such as diphenyl ether) in a suitable solvent, followed by precipitation of the polymer. researchgate.netresearchgate.net The supernatant, containing the residual monomer and the internal standard, is then injected into the GC system. researchgate.netresearchgate.net This method has been shown to be precise, with relative standard deviations (RSD) being low even at low lactide concentrations. researchgate.net
GC can also be used to determine the stereoisomeric composition of lactide, although it may not be able to separate enantiomers (L- and D-lactide) on a conventional capillary column. researchgate.net However, it can effectively separate meso-lactide from the other stereoisomers. researchgate.net For complete stereoisomeric analysis, GC is sometimes combined with other techniques like polarimetry or chiral HPLC. researchgate.netresearchgate.net Additionally, GC is crucial for the detection and quantification of other volatile impurities that may be present in the monomer. nih.gov
Table 3: Typical GC Conditions for Residual Lactide Analysis
| Parameter | Value/Type | Purpose |
|---|---|---|
| Column | DB-17MS or equivalent | Separation of lactide stereoisomers and internal standard. natureworksllc.com |
| Injector Temperature | 200 °C | To ensure complete vaporization and minimize thermal degradation. natureworksllc.com |
| Detector | Flame Ionization Detector (FID) | Sensitive detection of organic compounds. natureworksllc.com |
| Internal Standard | Diphenyl ether (DPE) | For accurate quantification. researchgate.netresearchgate.net |
| Sample Preparation | Dissolution in a solvent (e.g., dichloromethane) followed by precipitation of the polymer (e.g., with hexane). | To extract the residual monomer from the polymer matrix. researchgate.netresearchgate.net |
High-Performance Liquid Chromatography (HPLC) for Oligomer Separation and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polylactide, particularly for separating oligomers and for quantitative analysis of the monomer and its degradation products. nih.govresearchgate.net HPLC separates components in a liquid mobile phase based on their interactions with a solid stationary phase.
One of the challenges in analyzing lactide by HPLC is its susceptibility to hydrolysis in aqueous mobile phases. researchgate.net However, methods have been developed that utilize this hydrolytic kinetic behavior for quantitative analysis. researchgate.net By controlling the HPLC conditions, the degradation of lactide can be treated as a pseudo-first-order reaction, allowing for the accurate determination of lactide content. researchgate.net
HPLC is also highly effective for separating lactic acid and its oligomers (dimers, trimers, etc.). researchgate.netsielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be used to achieve good separation of these polar compounds. sielc.com
A significant application of HPLC in polylactide analysis is the separation of polymer chains based on their stereochemical composition. nih.govacs.org By carefully selecting the mobile and stationary phases, it is possible to separate polylactide chains with minor differences in their stereochemical makeup, such as those containing small amounts of meso-lactide. nih.govacs.org This allows for a more detailed understanding of the stereochemical heterogeneity of the polymer. Two-dimensional liquid chromatography (2D-LC), which couples HPLC with size-exclusion chromatography (SEC), can provide even more comprehensive information by correlating the chemical structure (from HPLC) with the molecular size distribution (from SEC). nih.gov
Table 4: HPLC Applications in this compound and Polylactide Analysis
| Application | HPLC Mode | Key Findings |
|---|---|---|
| Quantitative Analysis of Lactide | Reversed-Phase with controlled hydrolysis | Allows for accurate quantification of lactide by treating its degradation as a pseudo-first-order reaction. researchgate.net |
| Oligomer Separation | Mixed-Mode (Reversed-Phase and Anion-Exchange) | Enables the separation of lactic acid and its various oligomers. researchgate.netsielc.com |
| Stereochemical Heterogeneity Analysis | Normal-Phase or Reversed-Phase with specific eluents | Can separate polylactide chains based on subtle differences in stereochemistry. nih.govacs.org |
| Degradation Product Analysis | Reversed-Phase | Used to identify and quantify soluble degradation products of polylactide. rsc.org |
| Coupling with other techniques | 2D-LC (HPLC-SEC), HPLC-MS | Provides comprehensive characterization by linking chemical structure to molecular size and enabling mass-based identification of components. nih.govrsc.org |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Index
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution and polydispersity index (PDI) of polymers. lcms.cz The molecular weight and its distribution are critical parameters that significantly influence the mechanical, thermal, and degradation properties of the resulting polymeric materials. lcms.czwaters.com
In a typical GPC analysis, a polymer solution is passed through a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined. shimadzu.comlcms.cz
For polylactide (PLA) and its copolymers, such as poly(lactide-co-glycolide) (PLGA), GPC is routinely used to measure the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn). lcms.czgimitec.com The PDI provides a measure of the breadth of the molecular weight distribution. lcms.cz For instance, studies have reported the use of GPC to analyze PLGA samples with varying lactide-to-glycolide ratios, revealing Mw values ranging from 39,722 to 74,688 Daltons and a PDI of 1.6 to 1.7. lcms.cz The choice of solvent and column is crucial for accurate analysis. Tetrahydrofuran (THF) and chloroform (B151607) are commonly used as eluents for PLA and its copolymers. shimadzu.com
Interactive Table: GPC Analysis of Polylactide Samples
| Sample | Mn (Da) | Mw (Da) | PDI (Mw/Mn) | Reference |
| PLA Cup | 120,000 | 210,000 | 1.75 | shimadzu.com |
| PLGA (85:15) | - | 74,688 | 1.7 | lcms.cz |
| PLGA (75:25) | - | 65,000 | 1.6 | lcms.cz |
| PLGA (50:50) | - | 39,722 | 1.6 | lcms.cz |
Thermal Analysis Techniques for Polymer Characterization
Thermal analysis techniques are fundamental for understanding the thermal behavior and stability of polymeric materials. These properties are critical for processing and end-use applications.
Differential Scanning Calorimetry (DSC) for Glass Transition, Melting, and Crystallization Behavior
Differential Scanning Calorimetry (DSC) is a powerful technique used to investigate the thermal transitions of a polymer as a function of temperature. researchgate.netresearchgate.net By measuring the heat flow into or out of a sample in comparison to a reference, DSC can determine key thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tcc). researchgate.nettainstruments.com
For semi-crystalline polymers like those derived from this compound, the DSC thermogram typically reveals a glass transition, which is the temperature range where the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.netnih.gov For neat PLA, the Tg is typically observed around 60°C. researchgate.neticm.edu.pl
Following the glass transition, an exothermic peak corresponding to cold crystallization may be observed. This occurs when the amorphous regions gain enough mobility to organize into crystalline structures. researchgate.netinnopraxis.com Finally, an endothermic peak represents the melting of the crystalline domains. researchgate.netnih.gov The melting point of PLA can range from 130°C to 180°C, depending on factors like stereochemical purity and crystalline structure. researchgate.netmdpi.com Some studies have reported double melting peaks, which can be attributed to the melting of imperfect crystals followed by recrystallization into more perfect forms during the heating scan. innopraxis.comresearchgate.net
Interactive Table: Thermal Properties of Polylactide from DSC
| Property | Temperature (°C) | Observation | Reference |
| Glass Transition (Tg) | ~62.7 | Transition from glassy to rubbery state | researchgate.net |
| Cold Crystallization (Tcc) | ~108.8 | Amorphous regions crystallize upon heating | researchgate.net |
| Melting (Tm) | ~171.8 | Crystalline domains melt | researchgate.net |
| Melting Range | 130 - 180 | Dependent on L-lactide content and crystalline phase | researchgate.netmdpi.com |
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Onset
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability of a polymer and the temperature at which it begins to degrade. icm.edu.plnih.gov
For polymers of this compound, TGA curves typically show a single-step degradation process. researchgate.net The onset of thermal degradation for neat PLA is generally above 300°C. mdpi.com TGA can be used to determine the temperature at which a certain percentage of weight loss occurs, such as T5 (5% weight loss), which is often considered the onset of degradation. mdpi.com The temperature of maximum degradation rate can be determined from the derivative of the TGA curve (DTG). nih.govmdpi.com Studies have shown that the thermal stability of PLA can be influenced by the presence of additives or fillers. nih.govresearchgate.net For instance, some nanocomposites have shown enhanced thermal stability, while others have exhibited a catalytic effect, reducing the degradation temperature. nih.govsemanticscholar.org
Interactive Table: TGA Data for Polylactide and its Composites
| Sample | Onset Degradation (T5, °C) | Maximum Degradation Rate (°C) | Reference |
| Neat PLA | 302 | 394.4 | mdpi.comnih.gov |
| PLA/CC | 297 | - | mdpi.com |
| PLA/CC/LA-PEG | 268 | - | mdpi.com |
| PLA-1%KL | - | 396.7 | nih.gov |
| PLA-1%T | 283 | 387.4 | nih.gov |
Microscopic and Morphological Characterization of Polymeric Materials
Microscopy techniques are vital for visualizing the structure of polymeric materials at various length scales, from the macroscopic to the nanoscopic level. This information is essential for correlating the material's structure with its properties and performance.
Scanning Electron Microscopy (SEM) for Surface Topography and Porosity
Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology, topography, and porosity of materials. In SEM, a focused beam of electrons is scanned across the surface of a sample, and the signals generated from the electron-sample interactions are used to form an image.
SEM analysis of polymers derived from this compound can reveal details about the surface roughness, the presence of pores, and the dispersion of any fillers or additives within the polymer matrix. researchgate.netresearchgate.net For example, SEM has been used to observe the creation of pits and pores on the surface of PLA fibers after UV/O3 treatment, leading to increased surface roughness. In the context of tissue engineering scaffolds, SEM is crucial for characterizing the pore size and interconnectivity, which are critical for cell adhesion and growth. researchgate.netresearchgate.net Studies have shown that the porosity of PLA scaffolds can be controlled through various processing techniques, and SEM is the primary tool for visualizing these porous structures. researchgate.netresearchgate.net
Transmission Electron Microscopy (TEM) for Internal Morphology and Phase Separation
Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal structure of materials. oup.comfilab.fr In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through.
Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Features
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information and qualitative mapping of surface properties at the nanoscale. hsbi.deazonano.comyoutube.com It has proven to be an invaluable tool for characterizing the surface morphology of polymers derived from lactides, such as polylactic acid (PLA). hsbi.deresearchgate.net
In the context of polymers from this compound, AFM is employed to investigate surface roughness, identify nanoscale features, and understand the effects of processing or additives on the polymer surface. nih.govresearchgate.net The technique operates by scanning a sharp tip at the end of a flexible cantilever across the sample surface. hsbi.demdpi.com The interaction between the tip and the sample is monitored to create a detailed topographical map. youtube.com
Research Findings:
Studies on PLA films, which are structurally related to polymers from this compound, have demonstrated the utility of AFM in revealing surface features. For instance, AFM analysis of PLA films has shown surfaces with both very high roughness areas and smooth areas. nih.gov The addition of fillers or modifications to the polymer matrix can significantly alter the surface topography. For example, the incorporation of hydroxyapatite (B223615) (HA) particles into a PLA matrix was shown to decrease the average surface roughness at lower concentrations (1 and 2 wt.%), suggesting a more ordered surface structure due to high dispersion of the HA. nih.gov However, at higher concentrations (4 wt.% HA), agglomeration of the particles led to increased roughness. nih.gov
Plasma treatment is another factor that can dramatically alter the surface of these polymers. Argon plasma treatment of poly(L-lactic acid) (PLLA) for more than 50 seconds resulted in a significant increase in surface roughness. researchgate.net This change in surface morphology can have profound implications for the material's biocompatibility and cell adhesion properties. researchgate.net
The following interactive table summarizes representative AFM data on the surface roughness of PLA-based materials under different conditions.
Table 1: Representative AFM Surface Roughness Data for Polylactide-Based Materials
| Material | Treatment/Composition | Mean Roughness (Ra) (nm) | Key Observation | Reference |
|---|---|---|---|---|
| Polylactic Acid (PLA) Film | Untreated | Varies (areas of high and low roughness) | Heterogeneous surface topography. nih.gov | nih.gov |
| PLA/Hydroxyapatite (1 wt.%) | Composite Film | 7.44 | Decreased roughness, indicating good dispersion. nih.gov | nih.gov |
| PLA/Hydroxyapatite (2 wt.%) | Composite Film | 9.46 | Slightly increased roughness compared to 1 wt.%. nih.gov | nih.gov |
| PLA/Hydroxyapatite (4 wt.%) | Composite Film | Higher than 1 & 2 wt.% | Increased roughness due to particle agglomeration. nih.gov | nih.gov |
| Poly(L-lactic acid) (PLLA) | Pristine | Not specified, but lower than treated | Regular and smooth surface morphology. researchgate.net | researchgate.net |
| PLLA | Ar plasma treated (50s) | Slightly decreased | Dramatic change in morphology. researchgate.net | researchgate.net |
Rheological Characterization of this compound Derived Polymers
Rheology is the study of the flow and deformation of matter. For polymers derived from this compound, rheological characterization is essential for understanding their processability and predicting their behavior in applications such as extrusion, injection molding, and 3D printing. nih.govmdpi.com Key rheological properties include viscosity, shear thinning behavior, and viscoelasticity.
The rheological properties of polylactides are influenced by factors such as molecular weight, molecular weight distribution, stereochemical composition (the ratio of L- to D-lactide), and the presence of additives or fillers. ubc.caresearchgate.net
Research Findings:
Comprehensive studies on the melt rheology of polylactides have established fundamental relationships between their molecular structure and flow behavior. For a wide range of molecular weights and stereoisomeric compositions, the zero-shear viscosity (η₀) of PLAs is described by a power-law relationship with the weight-average molecular weight (Mw), typically scaling as η₀ ∝ Mw³.⁴. researchgate.netacs.org
The addition of fillers, such as alumina, to a PLA matrix significantly increases the viscosity of the composite material. nih.gov This is a critical consideration for processes like Fused Deposition Modeling (FDM), where the viscosity of the filament must be carefully controlled for successful printing. nih.govmdpi.com
The viscoelastic properties of these polymers are also of great interest. For instance, extensional rheology measurements on high L-content PLA have shown a strong strain-hardening behavior, which is beneficial for processes like film blowing and foaming. acs.org The linear viscoelastic behavior of diblock copolymers of L-lactide and D-lactide has been found to be similar to that of blends of their respective homopolymers in a disordered state, despite differences in their thermal behavior. ubc.ca
The following interactive table presents key rheological parameters for various polylactide-based materials.
Table 2: Key Rheological Parameters for Polylactide-Based Materials
| Material | Measurement Condition | Key Parameter | Value | Reference |
|---|---|---|---|---|
| Polylactides (various Mw and L-content) | 180 °C | Zero-shear viscosity (η₀) scaling with Mw | log(η₀) = -14.26 + 3.4 log(Mw) | researchgate.net |
| Polylactides (various Mw and L-content) | 180 °C | Plateau Modulus (G_N^0) | 1.0 ± 0.2 MPa | researchgate.net |
| High L-content PLA | Not specified | Plateau Modulus (G_N^0) | ~5 x 10⁵ Pa | acs.org |
| PLA/LDPE Blends | Molten state | Viscosity behavior | Pseudoplastic (viscosity decreases with increasing shear stress) | researchgate.net |
Computational and Theoretical Studies of 3s 3 Methyl 1,4 Dioxane 2,5 Dione
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in understanding the intrinsic properties of (3S)-3-Methyl-1,4-dioxane-2,5-dione. These calculations can predict molecular geometry, electronic structure, and the energetics of chemical reactions, thereby elucidating its reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanistic details of chemical reactions. For this compound, DFT has been instrumental in studying the pathways of its ring-opening polymerization (ROP), a crucial process for the production of polylactic acid (PLA).
Researchers have employed DFT to model the interaction of the lactide monomer with various catalysts. These studies help in understanding the activation barriers and reaction energies for different steps in the polymerization process, including initiation, propagation, and termination. For instance, DFT calculations can be used to compare the efficacy of different metal-based catalysts or organocatalysts by calculating the energy profiles of the catalytic cycles. acs.orgresearchgate.net
A study on the cycloaddition reaction between methyleneketene and 5-methylene-1,3-dioxan-4,6-dione using DFT at the B3LYP/6-31G* level of theory revealed three possible reaction pathways. The calculated activation barriers indicated that the pathway leading to the 1,2-adduct was the most favorable, which aligned with experimental observations. researchgate.net Such studies showcase the predictive power of DFT in understanding reaction regioselectivity.
| Reaction Pathway | Calculated Activation Barrier (kcal/mol) |
| Pathway 1 | 2.96 |
| Pathway 2 | 0.25 |
| Pathway 3 | 21.81 |
| Table 1: DFT Calculated Activation Barriers for Cycloaddition Reaction Pathways researchgate.net |
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure and bonding within a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as these frontier orbitals govern the molecule's reactivity.
For this compound, the distribution and energies of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack. The ester groups within the dioxane-dione ring are key reactive centers. MO analysis can quantify the electrophilicity of the carbonyl carbons, making them susceptible to attack by initiators or propagating chain ends during polymerization.
Fragment Molecular Orbital (FMO) calculations, an ab initio method, have been developed to study large molecular systems like DNA and can be applied to understand the interactions within polylactide chains in a solvent environment. nih.gov This method allows for the analysis of complex intermolecular interactions, which are crucial for understanding the bulk properties of the polymer.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are essential for studying the conformational landscape and the temporal evolution of larger systems, such as the polymerization process and the resulting polymer chains.
The six-membered ring of this compound is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. The relative energies of these conformers and the barriers to their interconversion influence the monomer's reactivity and the stereochemistry of the resulting polymer.
Crystallographic studies have shown that the lactide ring often adopts an irregular skew boat conformation. researchgate.net In some derivatives, a twisted boat conformation is observed. nih.gov Computational conformational analysis, using methods like molecular mechanics or DFT, can systematically explore the potential energy surface of the molecule to identify the most stable conformers and the transition states connecting them. For example, in a study of a substituted 1,4-dioxane-2,5-dione, the heterocycle was found to exhibit a twist-boat conformation. nih.gov
Molecular dynamics (MD) simulations can model the entire ring-opening polymerization process, providing insights into the dynamic interactions between the monomer, catalyst, and the growing polymer chain. These simulations are often guided by force fields specifically parameterized to accurately represent the molecules involved.
The development of accurate force fields, such as PLAFF3, which combines elements of OPLS and CHARMM force fields with adjustments based on DFT data, has been crucial for the realistic simulation of polylactide systems. nih.govacs.org These simulations can reveal key aspects of the polymerization mechanism, such as the coordination of the monomer to the catalyst's active site and the subsequent insertion into the polymer chain.
Simulations of the bulk melt ring-opening polymerization of L-lactide have been used to predict the dynamic evolution of polymer properties like molecular weight and monomer conversion with good accuracy. researchgate.net These models can account for kinetics, heat and mass transfer, and viscosity changes during the reaction. list-technology.com
| Catalyst | Monomer/Catalyst Ratio (M/C) | Co-catalyst/Catalyst Ratio (ROH/C) | Temperature (°C) | Target Mw (kDa) | Target Conversion (%) |
| Stannous Octoate | 6000 | 15 | 200 | 100 | 95 |
| Table 2: Simulated Conditions for L-Lactide Polymerization researchgate.net |
Once the polymer chain is formed, its properties are dictated by its microstructure, including tacticity (the stereochemical arrangement of monomer units), crystallinity, and chain conformation. MD simulations are a powerful tool to study the relationship between the monomer's stereochemistry and the resulting polymer's macroscopic properties.
Simulations have shown that the relative content of L- and D-lactide units significantly affects the conformational and thermophysical properties of amorphous PLA melts. researchgate.net For instance, the radius of gyration and the characteristic ratio of the polymer chains tend to decrease as the stereoregularity of the chain decreases. researchgate.net The stereosequence also influences the glass transition temperature (Tg) and density of the resulting polymer. researchgate.net
The degradation of PLA fibers has also been studied using computational methods, revealing that the initial stages involve an ordering of polymer chain fragments, leading to an increase in the crystalline phase before chain scission becomes dominant. acs.org The D-lactide content has a significant effect on these degradation and structural transformation processes. acs.org
| Property | Effect of Decreasing Stereoregularity (Increasing D-lactide content) |
| Radius of Gyration | Decreases |
| Characteristic Ratio | Decreases |
| Glass Transition Temperature (Tg) | Decreases |
| Density | Increases (up to a certain D-lactide content) |
| Table 3: Influence of Stereoregularity on Polylactide Properties researchgate.net |
Prediction of Polymer Properties from Monomer Structure
The properties of poly(L-lactic acid) are intrinsically linked to the structure of the L-lactide monomer and the resulting polymer chain architecture. Computational methods are pivotal in elucidating these connections.
Structure-Property Relationship Modeling
The relationship between the monomer structure and the final polymer properties is fundamental to designing PLLA with desired characteristics. The stereochemistry of the lactide units is a primary determinant of the polymer's properties. rsc.org PLLA, derived from the polymerization of L-lactide, is a semi-crystalline polymer, and its degree of crystallinity significantly influences its mechanical and thermal behavior. researchgate.netresearchgate.net
Molecular dynamics (MD) simulations are a powerful technique for exploring these relationships at an atomic level. researchgate.netnih.gov By modeling the interactions between polymer chains, MD simulations can predict how factors like molecular weight, chain entanglement, and crystallinity affect the bulk properties of PLLA. researchgate.nettuni.fi For instance, higher crystallinity generally leads to increased stiffness and a higher melting temperature. researchgate.netresearchgate.net
Computational models have also been used to study the effect of blending PLLA with its enantiomer, poly(D-lactide) (PDLA), to form stereocomplex crystallites. These stereocomplexes exhibit a melting temperature approximately 50°C higher than that of PLLA alone, significantly enhancing the material's heat resistance. researchgate.netnih.govmdpi.com Modeling helps to understand how the formation and morphology of these stereocomplexes act as reinforcing agents within the polymer matrix. researchgate.net
Computational Prediction of Thermal and Mechanical Properties
Molecular dynamics simulations are frequently employed to predict the thermal and mechanical properties of PLLA. These simulations model the behavior of polymer chains over time, allowing for the calculation of key material characteristics.
Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) are critical thermal properties. MD simulations can predict these values by simulating the cooling of the polymer melt and observing the changes in density. For example, one study using MD simulations reported a predicted glass transition temperature of approximately 364 K (91°C) and a melting temperature of around 600 K (327°C) for PLLA. acs.org Another study investigating the effect of annealing on PLLA found that increasing the degree of crystallization led to an increase in the glass transition temperature, reaching up to 59.0°C. mdpi.com Experimental values for the Tg of PLLA are typically around 60°C, and the melting temperature is around 180°C, showing that while simulations provide valuable approximations, they are sensitive to the chosen force fields and simulation parameters. researchgate.netresearchgate.net
Mechanical Properties: Computational methods can predict mechanical properties such as tensile modulus and compressive strength. MD simulations can apply virtual tensile or compressive strain to a modeled PLLA structure and measure the resulting stress, yielding a stress-strain curve from which the modulus can be derived. For instance, studies have shown that the tensile modulus of PLLA scaffolds can be increased by incorporating inorganic nanoplatelets, a result that can be explored and optimized through simulation before experimental validation. nih.gov Similarly, the compressive strength of PLLA has been shown to improve significantly with annealing, a phenomenon that can be correlated with the increased crystallinity observed in simulations. mdpi.com
Below is a table summarizing representative computationally predicted and experimentally determined properties of PLLA.
| Property | Computational Prediction | Experimental Value |
| Glass Transition Temperature (Tg) | ~91°C acs.org | ~60°C researchgate.net |
| Melting Temperature (Tm) | ~327°C acs.org | ~180°C researchgate.net |
| Tensile Modulus (Scaffold) | - | 121.2 MPa (Pristine) -> 170.1 MPa (Nanocomposite) nih.gov |
| Compressive Strength | - | 97.2–98.7 MPa (Annealed 1-3h) mdpi.com |
| Thermal Conductivity | - | 0.0643 W/(m·K) -> 0.0904 W/(m·K) (with annealing) mdpi.com |
Note: The values can vary based on molecular weight, crystallinity, and measurement conditions.
In Silico Design of Novel Catalytic Systems for this compound Polymerization
The ring-opening polymerization (ROP) of L-lactide is the preferred method for synthesizing high molecular weight PLLA. rsc.org The design of efficient and stereoselective catalysts is a major focus of research, and computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in this endeavor. researchgate.netacs.org
For example, DFT studies have been used to explore the ROP of lactide initiated by various metal complexes, such as those based on aluminum, zinc, and lanthanum. researchgate.netacs.org These studies help elucidate the "coordination-insertion" mechanism, which is common for many metal-based catalysts. researchgate.netresearchgate.net The calculations can reveal how the electronic and steric properties of the ligands attached to the metal center influence catalytic activity and stereocontrol. rsc.org A DFT-based model was successfully used to explain the stereoselection in the polymerization of racemic lactide by a chiral aluminum catalyst, highlighting how the catalyst's structure dictates the stereochemistry of the resulting polymer. acs.org
Furthermore, computational methods are used to screen new potential catalysts before they are synthesized in the lab. DFT calculations on N-heterocyclic molecules, for instance, have shown that their proton affinities correlate with their effectiveness as initiators for the ROP of L-lactide. rsc.orgrsc.org This allows for the rational selection of more efficient organocatalysts. Similarly, DFT has been used to study bifunctional thiourea (B124793) catalysts, revealing how they activate both the monomer and the initiating alcohol to facilitate polymerization. researchgate.net
Recent research has also explored halogen bond catalysis for L-lactide ROP using iodine trichloride, with DFT calculations being essential to propose and validate the catalytic pathways. nih.gov This in silico approach not only explains experimental observations but also guides the development of next-generation catalysts with improved activity, selectivity, and stability for industrial applications. acs.org
Emerging Applications and Material Science Contributions of Polymers Derived from 3s 3 Methyl 1,4 Dioxane 2,5 Dione
Advanced Biomaterial Scaffolds for Tissue Engineering (Material Science Focus)
The development of three-dimensional porous scaffolds is a cornerstone of tissue engineering, providing a temporary framework that supports cell growth and tissue regeneration. PLLA and its copolymers are highly valued materials for this purpose due to their tunable degradation rates and mechanical properties. royalsocietypublishing.org
Fabrication Techniques for Porous Scaffolds and Fibrous Meshes
A variety of techniques are employed to fabricate porous PLLA scaffolds with interconnected pore networks, which are crucial for cell infiltration, nutrient transport, and waste removal. nih.gov
Phase Separation: This method, particularly thermally induced phase separation (TIPS), is widely used to create macroporous scaffolds. researchgate.net By controlling parameters like polymer concentration, solvent/nonsolvent ratios, and quenching temperature, a wide array of micro- and macroporous structures can be achieved. researchgate.net For instance, a PLLA-dioxane-water ternary system can produce scaffolds with regular and highly interconnected structures with pore sizes ranging from 50 to 150 µm. researchgate.net
Freeze-Extraction: This technique, a variant of phase separation, offers a less time and energy-intensive alternative to traditional freeze-drying. nih.gov It has been successfully used to create highly porous PLLA scaffolds with a ladder-like architecture and high porosity values (90% to 98%). nih.govscite.ai The pore size and interconnectivity can be manipulated by adjusting the freezing temperature and polymer concentration. nih.govnih.gov For example, using a dry ice/ethanol (B145695) bath at -80°C results in a more open and interconnected pore structure. nih.govscite.ai
Liquid-Liquid Phase Separation with Freeze Extraction: This combined approach allows for the fabrication of scaffolds with an interconnected porous network with pore sizes ranging from 20 to 60 µm and porosities between 80% and 90%. nih.govresearchgate.net The method of cooling, such as direct quenching versus pre-quenching, and the polymer concentration significantly impact the final scaffold morphology. nih.govresearchgate.net
Solvent Casting/Particulate Leaching: This method involves dissolving the polymer in a solvent, casting the mixture with porogen particles (like salt), and then leaching out the porogen to create a porous structure. It has been used to create PLGA scaffolds with a total porosity of 85% and pore sizes in the range of 250–320 µm. nih.gov
3D Printing: Additive manufacturing techniques, such as 3D printing, allow for the precise fabrication of scaffolds with controlled architecture and porosity. qub.ac.uk This method has been used to create poly(L-lactide-co-glycolide) (PLGA) scaffolds with biomechanical properties comparable to native cartilage. mdpi.com
Below is an interactive table summarizing the key parameters and outcomes of different fabrication techniques for PLLA-based scaffolds.
| Fabrication Technique | Polymer System | Key Parameters | Resulting Scaffold Properties | Reference |
| Thermally Induced Phase Separation (TIPS) | PLLA-dioxane-water | Polymer concentration, solvent/nonsolvent ratio, quenching temperature | Regular, highly interconnected pores (50-150 µm) | researchgate.net |
| Freeze-Extraction | PLLA | Freezing temperature (-80°C vs. -24°C), polymer concentration (1-5 wt%) | Ladder-like architecture, high porosity (90-98%), longitudinal pores (20-40 µm) | nih.govscite.ai |
| Liquid-Liquid Phase Separation with Freeze Extraction | PLLA | Cooling method (direct vs. pre-quenching), freezing temperature (-80°C vs. -196°C), polymer concentration (3-7 wt%) | Interconnected porous network (20-60 µm), porosity (80-90%) | nih.govresearchgate.net |
| Solvent Casting/Particulate Leaching | PLGA (85:15) | Porogen size | Total porosity (85%), pore size (250–320 µm) | nih.gov |
| 3D Printing | PLGA (85:15) | Fiber diameter (320µm), spacing (1.7mm) | Porous, interconnected architecture, comparable biomechanics to native cartilage | qub.ac.ukmdpi.com |
Surface Modification Strategies for Enhanced Material-Cell Interaction (in vitro)
While PLLA possesses excellent bulk properties, its inherent hydrophobicity can limit initial cell attachment and proliferation. nih.gov Therefore, surface modification strategies are often employed to enhance the bioactivity of PLLA scaffolds.
Alkali Treatment: Treating the PLLA surface with a mixture of aqueous sodium hydroxide (B78521) (NaOH) and ethanol can significantly improve its hydrophilicity and surface energy. psu.edu This method promotes the nucleophilic attack of hydroxide on the ester bonds, leading to a modified outer layer without altering the bulk properties. psu.edu
Coating with Bioactive Molecules: Scaffolds can be coated with various materials to improve cell adhesion and modulate cell behavior. nih.govmdpi.com
Collagen: Coating with type I collagen can enhance the biocompatibility of PLGA scaffolds. nih.gov
Hydroxyapatite (B223615) (HAp): A biomimetic approach to deposit HAp on PLGA scaffolds has been shown to be beneficial for osteoblast adhesion, infiltration, and proliferation. nih.gov
Polylysine: This polyamino acid can alter the surface charge of PLGA scaffolds to positive, improving hydrophobicity and promoting cell adhesion. mdpi.com
Mechanical Properties and Degradation Kinetics for Scaffold Design
The mechanical integrity and degradation rate of a scaffold are critical design parameters that must be tailored to the specific tissue being regenerated. lboro.ac.uk
Mechanical Properties: The compressive properties of PLLA-based scaffolds are influenced by their porosity and architecture. nih.gov For instance, PLLA scaffolds prepared by direct quenching to -196°C exhibit higher elastic modulus and compressive stress compared to those quenched at -80°C. nih.govresearchgate.net The compressive elastic modulus of such scaffolds can range from 4 to 7 MPa. nih.gov Copolymers like PLGA can be engineered to have mechanical properties that mimic native tissues, such as articular cartilage. mdpi.com
Degradation Kinetics: The degradation of PLLA and its copolymers occurs primarily through hydrolysis of the ester bonds. nih.gov This process can be influenced by several factors, including the polymer's molecular weight, the ratio of L-lactide to other comonomers (like glycolide), and the surrounding environment. mdpi.com The degradation process can be categorized as either bulk erosion, where degradation occurs throughout the entire material, or surface erosion, where the material degrades from the outside in. lboro.ac.uk The degradation of these scaffolds leads to a gradual reduction in their mechanical properties over time. mdpi.com For example, 3D-printed PLGA scaffolds showed a decrease in their compressive moduli over a 56-day degradation period in physiological conditions. mdpi.com The release of acidic byproducts during degradation can also influence the local pH. qub.ac.uk
Controlled Release Systems Based on (3S)-3-Methyl-1,4-dioxane-2,5-dione Copolymers (Focus on Polymer Design)
Copolymers of L-lactide are extensively used to develop controlled drug delivery systems, offering the ability to tailor drug release profiles for various therapeutic applications. nih.govcityu.edu.hk
Design of Polymer Matrices for Encapsulation
The design of the polymer matrix is crucial for effectively encapsulating therapeutic agents and controlling their release.
Nanoparticles and Microparticles: PLLA and its copolymers can be fabricated into nanoparticles and microparticles to encapsulate drugs. nih.govfrontiersin.orgnih.gov The choice of fabrication method, such as oil-in-water emulsion/solvent evaporation, affects properties like particle size, drug loading efficiency, and release behavior. frontiersin.orgnih.gov
Polymer Blends: Blending PLLA with other polymers can modify the properties of the resulting matrix. For instance, blending PLLA with poly(ε-caprolactone) (PCL) can create matrices with altered degradation rates and drug permeability. researchgate.net The addition of hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to a PLLA matrix can enhance the degradation rate and the release of encapsulated drugs. researchgate.net
Copolymerization: Copolymerizing L-lactide with other monomers, such as ε-caprolactone (to form PLACL) or glycolide (B1360168) (to form PLGA), allows for precise control over the polymer's properties. nih.govcd-bioparticles.net The composition and microstructure of these copolymers significantly influence their degradation rate and, consequently, the drug release profile. nih.gov
Influence of Polymer Composition and Architecture on Release Profiles
The release of a drug from a PLLA-based matrix is a complex process governed by diffusion, polymer degradation, and swelling of the matrix. jddtonline.info The composition and architecture of the polymer play a pivotal role in modulating these release mechanisms.
Molecular Weight: The molecular weight of the polymer is another critical factor. nih.gov Higher molecular weight polymers generally lead to slower degradation and, thus, more prolonged drug release. nih.gov
Crystallinity: The crystallinity of the polymer matrix influences the diffusion of the encapsulated drug. Amorphous regions are more permeable to water and drugs than crystalline regions. Blending PLLA with an amorphous polymer like polyglycerol adipate (B1204190) (PGA) can facilitate drug loading and alter the release kinetics. nih.gov
Polymer Architecture: The architecture of the polymer, such as linear versus branched or the use of block copolymers, can be designed to achieve specific release profiles. researchgate.net For instance, double-layered microparticles with a PLLA shell can provide better-controlled release compared to monolithic particles. bohrium.com The presence of a PCL component in the PLLA shell can result in an intermediate release rate. bohrium.com
The following table provides examples of how polymer composition influences drug release.
| Polymer System | Encapsulated Drug | Key Finding | Reference |
| Poly(L-lactide-co-ε-caprolactone) (PLACL) | Cyclosporine A, Rapamycin | Small changes in copolymer randomness significantly affect the drug release process. | nih.gov |
| Poly(L-lactide-co-glycolide) (PLGA) | Not specified | The ratio of lactic acid to glycolic acid affects the degradation rate. | mdpi.com |
| PLLA/PCL blend | Not specified | Blending alters degradation rates and drug permeability. | researchgate.net |
| PLLA/PEG blend | Not specified | Addition of PEG enhances degradation and drug release. | researchgate.net |
| Double-layered PLLA/PLGA/PCL microparticles | Monocrotaline (MCA), Ibuprofen (IBU) | The presence of PCL in the PLLA shell provides an intermediate release rate. | bohrium.com |
Micro- and Nanoparticle Formulation Techniques
The biocompatibility and biodegradability of PLLA make it an exceptional candidate for creating micro- and nanoparticles for biomedical applications, particularly in drug delivery. frontiersin.org These particles can encapsulate therapeutic agents, protecting them from degradation and enabling controlled or targeted release. helsinki.finih.gov
Several techniques are employed to formulate PLLA into precisely sized particles:
Emulsion Solvent Evaporation: This is one of the most common methods for preparing PLLA micro- and nanoparticles. nih.gov The process involves dissolving the polymer and the drug in a volatile organic solvent, which is then emulsified in an aqueous phase containing a stabilizer. The organic solvent is subsequently removed by evaporation, causing the polymer to precipitate and form solid particles encapsulating the drug. nih.gov The oil-in-water (o/w) emulsion technique is frequently used for encapsulating hydrophobic drugs, while double emulsion methods (water-in-oil-in-water, w/o/w) are suitable for hydrophilic molecules like peptides and proteins. nih.gov
Nanoprecipitation (Solvent Displacement): This technique is effective for producing nanoparticles and involves dissolving the polymer in a water-miscible solvent and then adding this solution to an aqueous phase under stirring. helsinki.fimdpi.com The rapid diffusion of the solvent into the water phase leads to a loss of solubility for the polymer, causing it to precipitate and form nanoparticles. frontiersin.org This method is known for its simplicity and ability to create small particles with a narrow size distribution. frontiersin.org
Salting Out: In this method, the polymer and drug are dissolved in a water-miscible solvent, which is then emulsified in a high-concentration aqueous salt solution. The high salt concentration reduces the miscibility of the organic solvent, keeping it in the dispersed phase. The emulsion is then diluted with a large amount of water, which causes the organic solvent to diffuse into the aqueous phase, leading to nanoparticle formation. researchgate.net
Pickering Emulsions: An alternative to using molecular emulsifiers, this technique utilizes solid nanoparticles, such as chitin (B13524) nanocrystals or hydroxyapatite, to stabilize the emulsion. This method can produce core-shell microparticles with high resistance to coalescence. proquest.com
Electrospray: This technique offers an alternative to conventional methods, overcoming drawbacks like time-consuming procedures. It involves using a strong electric field to draw a polymer solution into a fine jet, which then breaks up into charged droplets. As the solvent evaporates, solid microparticles are formed. The size and morphology can be controlled by adjusting parameters like flow rate, applied voltage, and solvent concentration. nih.gov
These formulation techniques allow for the creation of particles with tailored properties, such as size, drug loading capacity, and release kinetics, making PLLA a versatile platform for advanced drug delivery systems. nih.gov
Biodegradable Packaging and Sustainable Materials
PLLA has emerged as a leading bioplastic for sustainable packaging due to its compostability, commercial availability, and processability using conventional equipment like melt extrusion. It offers a viable alternative to petroleum-based plastics such as polyethylene terephthalate (B1205515) (PET) and polypropylene (B1209903) (PP), aiming to reduce the vast amount of non-biodegradable waste in landfills. slidemake.comhelsinki.firesearchgate.net
Development of Compostable Films and Containers
PLLA is used to manufacture a variety of compostable packaging materials, including films, sleeves for customized packaging, and rigid containers. researchgate.net These materials are valued for their high transparency, good chemical resistance, and smooth appearance. The lifecycle of PLLA is a key environmental advantage; derived from plant starches, it can be returned to the earth through industrial composting, where microorganisms break it down into carbon dioxide, water, and biomass. mdpi.comresearchgate.net This process reduces the consumption of fossil fuels and closes the material loop. researchgate.net
However, neat PLLA has some limitations, such as brittleness, a low heat deflection temperature, and lower moisture barrier properties compared to traditional plastics. slidemake.comresearchgate.net Research has shown that processing methods can significantly influence the properties of PLLA films. For instance, films produced by melting processes tend to have higher stiffness and tensile strength compared to those made by solvent-casting or electrospinning, a difference attributed to the degree of crystallinity. Annealing amorphous PLLA films to induce crystallization can enhance their heat resistance, mechanical properties, and even their performance in specialized applications like dielectric energy storage. scite.ai
Polymer Blends and Composites for Enhanced Performance
To overcome the inherent limitations of neat PLLA and expand its range of applications, researchers have focused on developing polymer blends and composites. Blending PLLA with other biodegradable polymers or incorporating fillers can significantly improve its flexibility, toughness, and thermal stability. helsinki.finih.gov
Common strategies include:
Blending with flexible biopolymers: Polymers like poly(butylene adipate-co-terephthalate) (PBAT) and poly(hydroxyalkanoates) (PHA) are blended with PLLA to enhance its flexibility and impact strength. helsinki.fi For example, BASF's Ecovio®, a PLA/PBAT blend, is used for agricultural films. helsinki.fi
Plasticization with oligomers: Blending with poly(ethylene glycol) (PEG) acts as a plasticizing agent, increasing the flexibility of PLLA. nih.govnih.gov Triblock copolymers like PLLA-PEG-PLLA have shown greater flexibility than PLLA alone, as the PEG mid-blocks act as plasticizing sites. nih.govnih.gov
Reinforcement with fillers: The addition of natural fibers or nanoparticles can improve the mechanical and thermal properties of PLLA. Composites made with maize stalk fibers have shown an increased storage modulus compared to pure PLLA. astrj.com Similarly, incorporating zinc oxide (ZnO) nanoparticles not only enhances crystallization and tensile properties but can also add functional characteristics like UV-barrier and antibacterial properties. nih.gov Blending PLLA with a thermotropic liquid crystalline polymer (LCP) has been shown to significantly increase the material's stiffness, with the dynamic storage modulus reaching 10.7 GPa at a 30 wt% LCP content. nih.gov
These modifications allow for the customization of PLLA's properties, making it suitable for a wider range of demanding packaging applications.
Table 1: Mechanical Properties of PLLA Blends and Composites
| Material Composition | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Neat PLLA | 40–65 | 1–6 | 2800–3400 |
| PLLA/PEG/PLLA Film | 13.5 | 125 | 190 |
| PLLA + 10% Maize Stalk Fiber | - | - | 3740 (Storage Modulus) |
| PLLA + 20% Maize Stalk Fiber | - | - | 4111 (Storage Modulus) |
| PLLA + 30 wt% LCP | - | - | 10700 (Storage Modulus) |
| PLLA + 20 wt% Tween® 20 | - | ~180 | - |
Data sourced from multiple research findings to illustrate the effect of blending and reinforcement. researchgate.netastrj.comnih.govmdpi.com
Niche Applications in Specialty Polymers and Coatings
The tunability of PLLA's properties allows for its use in advanced, niche applications beyond conventional packaging and biomedical devices.
Responsive Polymer Systems
PLLA and its copolymers are being developed as "smart" materials that can respond to external stimuli like temperature. nih.gov A prominent example is their application in shape-memory polymers (SMPs). slidemake.comresearchgate.net These materials can be deformed and fixed into a temporary shape, and then recover their original, permanent shape upon exposure to a specific trigger, typically heat. nih.govresearchgate.net
The shape-memory effect in PLLA is based on its polymer network structure, where crystalline regions act as netpoints to define the permanent shape, and the amorphous phase acts as a switch. researchgate.netnih.gov When heated above its glass transition temperature (Tg, around 60°C), the amorphous regions become rubbery, allowing the material to be deformed. acs.org Cooling it below the Tg freezes the temporary shape. Reheating it above the Tg allows the polymer chains to regain mobility and return to their original, thermodynamically favored state. nih.govacs.org
The performance of PLLA-based SMPs can be tailored by adjusting crystallinity, molecular weight, or by copolymerization with monomers like ε-caprolactone. researchgate.net Blending PLLA with PEG has also been shown to enhance shape-memory properties, with one study finding superior shape fixity (99.27%) and recovery (95.77%) in a PLA/PEG blend. nih.gov These materials have potential applications in medical implants that can be inserted in a compressed form and then deployed to their functional shape inside the body. slidemake.com
Adhesives and Sealants from Tunable Polymers
Polymers derived from lactide are increasingly used to formulate adhesives and sealants, especially for biomedical and packaging applications where biodegradability and renewable sourcing are critical. researchgate.net These polymers offer tunable properties, allowing for the creation of adhesives with specific work lives, adhesion strengths, and degradation profiles. proquest.comresearchgate.net
Hot-Melt Adhesives: High-purity L-lactide is used to synthesize polymers for hot-melt adhesives. These adhesives offer excellent adhesion to substrates like paper, fiberboard, and wood, and can be formulated to have low dispensing temperatures, making them suitable for food packaging. proquest.com
Surgical Sealants: The viscoelastic and biodegradable properties of lactide-based polymers make them ideal for developing surgical sealants. Blends of poly(lactide-co-caprolactone) (PLCL) can be formulated into sprayable, tissue-adherent fiber mats that act as adhesion barriers after surgery. nih.gov The degradation rate of these sealants can be tuned to match the healing process. nih.gov In another approach, a blend of poly(lactic-co-glycolic acid) (PLGA) and PEG can be deposited as a fiber mat that transforms into an adhesive film upon warming to body temperature, significantly increasing its adhesive strength. acs.org
Enhanced Cyanoacrylate Adhesives: Blending poly(L-lactide-co-ε-caprolactone) (PLCL) copolymers with cyanoacrylates (commonly known as superglues) can improve their flexibility and bond strength. One study demonstrated that adding 8% PLCL to ethyl 2-cyanoacrylate tripled its bond strength. astrj.com
Table 2: Performance of Lactide-Based Adhesives and Sealants
| Adhesive/Sealant Type | Polymer System | Key Finding |
| Surgical Sealant | PLGA/PEG Blend | Adhesive strength increased from ~1.4 N/cm² at room temp to 11.6 N/cm² at 37°C. |
| Surgical Sealant | PLCL Blend (LMW/HMW) | Achieved stable wet tissue adhesion strength of ~10 kPa over 14 days. |
| Flexible Adhesive | Ethyl 2-cyanoacrylate / 8% PLCL | Bond strength was three times higher than pure cyanoacrylate. |
Data sourced from studies on advanced adhesive formulations. astrj.comnih.govacs.org
Future Research Directions and Challenges in 3s 3 Methyl 1,4 Dioxane 2,5 Dione Research
Development of Novel and Highly Efficient Stereoselective Synthetic Routes
The stereochemistry of the lactide monomer is a critical determinant of the resulting polylactide's properties. The development of highly efficient and stereoselective synthetic routes to (3S)-3-Methyl-1,4-dioxane-2,5-dione and its other stereoisomers is a paramount challenge. Current research is focused on overcoming the limitations of existing methods to achieve greater control over the polymer's microstructure. bohrium.comresearchgate.net
A significant hurdle lies in the rational design of catalysts that can precisely control the stereochemistry during ring-opening polymerization (ROP) of racemic or meso-lactide. bohrium.comresearchgate.netacs.org While metal-based catalysts, particularly those involving tin, zinc, and aluminum, have been extensively studied, there is a growing interest in developing organocatalysts to avoid metal contamination in the final polymer, which is crucial for biomedical applications. acs.orgmdpi.commdpi.com The challenge remains in designing chiral catalysts that can exhibit high stereoselectivity, leading to the synthesis of isotactic, syndiotactic, or heterotactic PLA with tailored properties. bohrium.comnih.gov Understanding the intricate interplay between the catalyst's structure and the polymerization mechanism is key to achieving this goal. bohrium.comresearchgate.net
| Catalyst Type | Advantages | Challenges | Key Research Areas |
| Metal-Based Catalysts (e.g., Sn, Zn, Al) | High activity and control over molecular weight. 20.210.105 | Potential for metal contamination, sensitivity to air and moisture. researchgate.net | Development of less toxic and more robust catalysts; understanding stereocontrol mechanisms. acs.orgmdpi.com |
| Organocatalysts | Metal-free, suitable for biomedical applications. illinois.edu | Often lower activity and stereoselectivity compared to metal catalysts. illinois.edu | Design of new chiral organocatalysts with enhanced performance. researchgate.net |
Exploration of Sustainable and Green Chemistry Principles in Monomer and Polymer Production
The shift towards a circular economy has spurred research into sustainable and green production methods for both the this compound monomer and its corresponding polymer. A primary focus is the utilization of renewable resources, such as corn, wheat, and straw, for the bio-based production of lactic acid, the precursor to lactide. nih.govmdpi.comnih.gov Microbial fermentation is a key technology in this area, with ongoing efforts to develop engineered microorganisms that can efficiently produce optically pure D- or L-lactic acid. nih.gov
Beyond bio-based feedstocks, green chemistry principles are being applied to the polymerization process itself. This includes the development of solvent-free polymerization techniques, such as mechanochemical polymerization using ball milling, which reduces the environmental impact associated with traditional solvent-based methods. nih.gov Furthermore, research into one-step synthesis routes for lactide from lactic acid aims to reduce energy consumption and improve the economic viability of PLA production. rsc.orgacs.org The enzymatic synthesis of PLA is also being explored as a metal-free and environmentally benign alternative to conventional catalysis. iitd.ac.in
Design of Advanced Polymer Architectures with Precision Control over Sequence and Topology
Moving beyond simple linear homopolymers, a significant area of future research involves the design of advanced polymer architectures with precise control over the sequence and topology of the polymer chains. This includes the synthesis of block copolymers, graft copolymers, and star-shaped polymers, which can exhibit unique properties not found in their linear counterparts. nih.govacs.orgacs.org
Ring-opening polymerization (ROP) is a versatile tool for creating these complex architectures. For instance, the sequential addition of different lactide stereoisomers or other cyclic monomers can lead to the formation of well-defined block copolymers. nih.gov The copolymerization of lactide with functional cyclic acetals allows for the introduction of side chains, leading to graft copolymers with tunable properties. acs.orgnih.govacs.org Furthermore, microfluidic techniques are emerging as a powerful method for controlling the self-assembly of PLA-based copolymers into nanoparticles with diverse morphologies, such as spheres and worms, opening up new possibilities for drug delivery and nanotechnology applications. nih.govacs.orgeatris.cz
| Polymer Architecture | Synthesis Strategy | Potential Properties and Applications |
| Block Copolymers | Sequential ring-opening polymerization of different monomers. nih.gov | Can form self-assembled nanostructures; applications in drug delivery and materials science. nih.govacs.org |
| Graft Copolymers | Copolymerization with functional comonomers or post-polymerization modification. acs.orgnih.gov | Improved miscibility with other polymers, tailored surface properties. acs.org |
| Star-Shaped Polymers | Use of multifunctional initiators in ring-opening polymerization. | Lower viscosity compared to linear polymers of the same molecular weight; applications in coatings and rheology modifiers. |
Integration of this compound into Multi-Component Polymeric Systems
To broaden the application scope of PLA, researchers are actively exploring its integration into multi-component polymeric systems. This involves blending PLA with other polymers or copolymerizing lactide with a variety of other monomers to create materials with enhanced or entirely new properties. uconn.edudcmaterial.com
Copolymerization is a particularly effective strategy. For example, copolymerizing lactide with glycolide (B1360168) produces poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer in the medical field with tunable degradation rates. youtube.com Other comonomers, such as ε-caprolactone and trimethylene carbonate, have also been used to modify the mechanical properties and degradation profiles of PLA. acs.org The synthesis of copolymers with both hydrophobic and hydrophilic blocks can lead to amphiphilic materials that self-assemble in aqueous environments, which is of great interest for drug delivery applications. uconn.edu
Expanding the Portfolio of Functionalized this compound Derivatives for Tailored Materials
A major limitation of traditional PLA is the lack of functional groups along its polymer backbone, which restricts its chemical modification and the tailoring of its properties. nih.govnih.gov A key area of future research is therefore the development of a diverse portfolio of functionalized this compound derivatives. These monomers contain reactive pendant groups that are carried into the final polymer. nih.gov
Strategies for creating functional lactides often involve synthesizing them from readily available starting materials like amino acids. nih.govcapes.gov.br This allows for the incorporation of a wide range of functionalities, including amines, alcohols, and carboxylic acids. nih.govacs.org These functional groups can then be used for post-polymerization modifications, such as attaching biomolecules, drugs, or other polymers, to create materials with highly specific properties for applications in tissue engineering, drug delivery, and biosensing. acs.orgresearchgate.net
| Functional Group | Synthesis Approach | Potential Applications |
| Hydroxyl (-OH) | Copolymerization with benzyl-ether substituted lactide followed by deprotection. acs.org | Sites for further functionalization, improved hydrophilicity. acs.org |
| Amine (-NH2) | Synthesis of lactide monomers from protected amino acids. nih.govcapes.gov.br | Attachment of biomolecules, pH-responsive materials. nih.gov |
| Carboxylic Acid (-COOH) | Modification of hydroxyl-functionalized PLA with succinic anhydride. acs.org | Conjugation of amine-containing molecules, improved biocompatibility. acs.org |
Addressing Scalability and Cost-Effectiveness in Research and Development for Industrial Relevance
For this compound and its derivatives to have a significant industrial impact, the challenges of scalability and cost-effectiveness must be addressed. While many promising synthetic methods are developed at the laboratory scale, their translation to large-scale industrial production is often a major hurdle. kinampark.comnih.govsciengine.com
Q & A
Q. How can evidence-based inquiry resolve gaps in understanding its role in supramolecular chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
